molecular formula C6H6N4 B097808 1H-1,2,3-benzotriazol-4-amine CAS No. 18076-61-4

1H-1,2,3-benzotriazol-4-amine

Cat. No.: B097808
CAS No.: 18076-61-4
M. Wt: 134.14 g/mol
InChI Key: ZDWPBMJZDNXTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-benzotriazol-4-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWPBMJZDNXTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171011
Record name 1H-Benzotriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-61-4
Record name 1H-Benzotriazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18076-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzotriazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1H-1,2,3-Benzotriazol-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 1H-1,2,3-benzotriazol-4-amine, a crucial heterocyclic amine in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's solubility characteristics in various organic solvents. The guide covers theoretical principles governing its solubility, qualitative and semi-quantitative solubility data, a detailed experimental protocol for solubility determination, and essential safety and handling information.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a benzotriazole core with an amine group substituted on the benzene ring.[1][2] This unique structural arrangement imparts a range of useful chemical properties, making it a valuable building block in the synthesis of pharmaceuticals, corrosion inhibitors, and UV stabilizers.[1] The presence of both the triazole ring system and the amino group makes its solubility behavior complex and highly dependent on the nature of the solvent. Understanding its solubility is paramount for its effective use in various applications, from reaction chemistry to formulation development.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 18076-61-4[1]

  • Molecular Formula: C₆H₆N₄[1]

  • Molecular Weight: 134.14 g/mol [1]

  • Appearance: Typically a white to light yellow solid.[1]

Principles Governing Solubility

The solubility of this compound is governed by the interplay of several key factors related to its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept to consider.

  • Polarity: The molecule possesses both polar and non-polar regions. The benzotriazole ring system contributes to its aromatic and somewhat non-polar character, while the amine group (-NH₂) and the nitrogen atoms in the triazole ring introduce significant polarity and the capacity for hydrogen bonding.

  • Hydrogen Bonding: The amine group and the N-H of the triazole ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

  • Acid-Base Properties: The amine group imparts basic properties to the molecule, allowing it to be protonated in acidic solutions to form a more polar, and thus more water-soluble, salt.

Solubility Profile of this compound

For a practical estimation, we can consider the solubility of a structurally similar isomer, 1-aminobenzotriazole. While the position of the amine group differs, the overall physicochemical properties are expected to be comparable.

Table 1: Qualitative and Estimated Quantitative Solubility of Benzotriazole Amines

Solvent ClassSolventPolarity IndexExpected Solubility of this compoundQuantitative Data for 1-Aminobenzotriazole
Protic Polar Water10.2Soluble~2 mg/mL in PBS (pH 7.2)[3]
Methanol5.1SolubleSoluble
Ethanol4.3Soluble~30 mg/mL[3]
Isopropanol3.9Moderately SolubleLikely Soluble
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2Soluble~30 mg/mL[3]
Dimethylformamide (DMF)6.4Soluble~30 mg/mL[3]
Acetonitrile5.8Moderately SolubleLikely Soluble
Acetone5.1Moderately SolubleLikely Soluble
Non-Polar Toluene2.4Sparingly Soluble to InsolubleLikely Sparingly Soluble
Hexane0.1InsolubleLikely Insoluble
Chloroform4.1Sparingly SolubleLikely Sparingly Soluble

Expert Insights: The presence of the amine group at the 4-position on the benzene ring is expected to enhance its polarity compared to the parent benzotriazole. This would likely lead to better solubility in polar protic and aprotic solvents. The solubility in acidic aqueous solutions is expected to be significantly higher due to the formation of the corresponding ammonium salt.

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating and provides a reliable method for generating reproducible solubility data.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B Add to vial C Equilibrate at a constant temperature with agitation B->C Seal and place in shaker D Allow to settle C->D E Centrifuge to separate solid D->E F Filter the supernatant E->F G Dilute the saturated solution F->G H Analyze by HPLC G->H I Calculate concentration H->I

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Accurately add a known volume of the desired organic solvent.

    • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

Effect of Temperature

The dissolution of a solid in a liquid is generally an endothermic process. Therefore, the solubility of this compound is expected to increase with an increase in temperature.[4] This is an important consideration for processes such as recrystallization for purification.

Impact of pH

The basic amine group of this compound can be protonated in acidic conditions. This conversion to a salt form dramatically increases the polarity of the molecule, thereby significantly increasing its solubility in polar solvents, particularly water. Conversely, in basic solutions, the amine group remains in its neutral, less polar form, which may decrease its solubility in water.[4]

G cluster_acidic Acidic Conditions cluster_solubility Solubility A This compound (Less Polar) B Protonated Form (More Polar, Salt) A->B + H+ C Increased Aqueous Solubility B->C

Caption: Influence of pH on the solubility of this compound.

Safety and Handling

As a responsible scientist, it is imperative to handle this compound with appropriate safety precautions. While specific data for this compound is limited, the safety profile of related benzotriazoles should be considered.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong understanding of its chemical structure allows for reliable predictions of its solubility behavior. The compound is expected to be most soluble in polar protic and aprotic solvents, with its solubility being significantly influenced by temperature and pH. The provided experimental protocol offers a robust method for determining precise solubility data, which is crucial for the successful application of this versatile compound in research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,3-benzotriazol-4-amine, a vital heterocyclic compound with significant applications in medicinal chemistry and materials science. While experimental spectra for this specific isomer are not widely available in the public domain, this document synthesizes data from the parent compound, 1H-1,2,3-benzotriazole, and theoretical predictions to offer a detailed analysis of its expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, facilitating its use in drug discovery and development. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds that have garnered substantial interest due to their diverse biological activities. The fusion of a benzene ring with a 1,2,3-triazole ring results in a stable aromatic system that can be readily functionalized to modulate its physicochemical and pharmacological properties. The introduction of an amine group at the 4-position of the benzotriazole scaffold introduces a key site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

The benzotriazole nucleus is a known "privileged scaffold" in medicinal chemistry, appearing in a range of compounds with antimicrobial, anticancer, and antiviral activities.[1] The amine functionality in this compound allows for the formation of amides, sulfonamides, and other derivatives, enabling the exploration of a vast chemical space in the quest for novel drug candidates. Furthermore, its ability to act as a corrosion inhibitor and UV stabilizer highlights its utility in materials science.[3]

This guide will delve into the core spectroscopic techniques used to elucidate the structure and purity of this compound. Understanding the nuances of its NMR, IR, and Mass spectra is paramount for any scientist working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its constituent functional groups, dictates its interaction with electromagnetic radiation and its fragmentation behavior in a mass spectrometer. A clear understanding of this structure is the foundation for interpreting its spectral data.

fragmentation_pathway M [M]⁺˙ m/z = 134 F1 [M - N₂]⁺˙ m/z = 106 M->F1 - N₂ F2 [M - N₂ - HCN]⁺˙ m/z = 79 F1->F2 - HCN

References

An In-depth Technical Guide to 1H-1,2,3-Benzotriazol-4-amine: Synthesis, Characterization, and Theoretical Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,3-Benzotriazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications. In the absence of a publicly available experimental crystal structure, this document presents a theoretical analysis of its predicted crystal packing and intermolecular interactions, offering valuable insights for further research and development.

Introduction: The Significance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered considerable attention due to their diverse chemical and biological activities.[1] The fusion of a benzene ring with a 1,2,3-triazole ring results in a stable aromatic system with unique electronic properties. The presence of multiple nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions.

This compound, specifically, introduces an amino group onto the benzene ring, which can significantly influence its chemical reactivity and biological profile. The amino group can act as a hydrogen bond donor and a site for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Derivatives of benzotriazole have been explored for a wide range of applications, including as corrosion inhibitors, anti-cancer agents, and antivirals.[1]

This technical guide aims to provide a detailed resource for researchers working with or considering the use of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine precursor. A common and effective method is the diazotization of 1,2,3-benzenetriamine.

Experimental Protocol: Synthesis via Diazotization

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,2,3-Benzenetriamine dihydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Distilled water

  • Ethanol

Procedure:

  • Dissolution: Dissolve 1,2,3-benzenetriamine dihydrochloride in distilled water.

  • Acidification: Add concentrated hydrochloric acid to the solution.

  • Diazotization: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Neutralization: Slowly neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filtration and Washing: Filter the crude product and wash it with cold distilled water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. The use of activated carbon can help to remove colored impurities.

  • Drying: Dry the purified product under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1,2,3-Benzenetriamine dihydrochloride B Dissolution (H₂O, HCl) A->B C Diazotization (NaNO₂, 0-5 °C) B->C D Neutralization C->D E Crude Product D->E F Recrystallization (Ethanol/Water) E->F G Filtration & Washing F->G H Purified Product G->H I Drying H->I

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its application in research and development. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₆N₄--INVALID-LINK--
Molecular Weight 134.14 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 18076-61-4--INVALID-LINK--

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the N-H and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Theoretical Crystal Structure Analysis

As of the writing of this guide, the experimental crystal structure of this compound has not been reported in publicly accessible databases. To provide structural insights, a theoretical crystal structure prediction was performed.

Computational Methodology

The prediction of the crystal structure was approached using molecular modeling techniques. A 3D model of the this compound molecule was generated and its geometry was optimized using Density Functional Theory (DFT) calculations. Subsequently, a crystal packing prediction was performed using molecular mechanics force fields, which explore various possible arrangements of the molecules in a crystal lattice to identify low-energy, stable structures.

Disclaimer: The following crystal structure analysis is based on theoretical predictions and has not been experimentally verified.

Predicted Crystal Packing and Intermolecular Interactions

The predicted crystal structure suggests that the molecules of this compound pack in a herringbone-like arrangement. The primary intermolecular interactions governing the crystal packing are predicted to be hydrogen bonds and π-π stacking.

  • Hydrogen Bonding: The amino group (-NH₂) and the triazole ring are expected to be key players in forming an extensive hydrogen-bonding network. The amine protons can act as hydrogen bond donors to the nitrogen atoms of the triazole rings of neighboring molecules.

  • π-π Stacking: The planar benzotriazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram of Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal structure of this compound.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it an attractive scaffold for various applications.

Medicinal Chemistry
  • Enzyme Inhibition: Benzotriazole derivatives are known to act as inhibitors of various enzymes. The amino group in this compound can be readily functionalized to create a library of compounds for screening against different therapeutic targets.

  • Antimicrobial and Antiviral Agents: The benzotriazole nucleus is present in several compounds with demonstrated antimicrobial and antiviral activities.[1]

  • Anti-cancer Drug Development: The development of novel anti-cancer agents is an active area of research, and benzotriazole derivatives have shown promise in this regard.[1]

Materials Science
  • Corrosion Inhibition: Benzotriazoles are widely used as corrosion inhibitors for copper and its alloys. The nitrogen atoms in the triazole ring can coordinate to the metal surface, forming a protective film.

  • Polymer Chemistry: this compound can be used as a monomer or a modifying agent in the synthesis of novel polymers with enhanced thermal stability and other desirable properties.

Conclusion

This compound is a versatile molecule with significant potential in both medicinal chemistry and materials science. While the experimental crystal structure is not yet available, theoretical predictions provide valuable insights into its solid-state packing and intermolecular interactions. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field. Further experimental investigation into its crystal structure and biological activities is warranted to fully explore the potential of this promising compound.

References

An In-depth Technical Guide to the Acidity and Basicity of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ionization state of an active pharmaceutical ingredient (API) is a paramount physicochemical property, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 1H-1,2,3-Benzotriazol-4-amine, a heterocyclic amine, serves as a valuable scaffold in medicinal chemistry. A comprehensive understanding of its acid-base properties is therefore indispensable for professionals in drug development and scientific research. This guide provides a deep dive into the theoretical underpinnings of its acidity and basicity, outlines rigorous experimental protocols for pKa determination, and explores complementary computational approaches. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an authoritative resource for characterizing this important molecular entity.

Introduction: The Critical Role of pKa in Drug Development

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with an amine substituent.[1][2] This structure is a recurring motif in compounds explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[3][4] The acid-base dissociation constant (pKa) dictates the degree of ionization of a molecule at a given pH.[5][6] This, in turn, governs critical pharmacokinetic properties:

  • Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart.

  • Membrane Permeability: Neutral, more lipophilic forms of a drug typically permeate biological membranes more readily.

  • Target Binding: The specific protonation state can be crucial for electrostatic interactions with a biological target.

Therefore, accurately determining the pKa values associated with this compound is not merely an academic exercise; it is a foundational step in rational drug design and development.[7]

Theoretical Framework: Unpacking the Molecular Structure

To understand the acid-base behavior of this compound, we must first dissect its structure to identify all potential ionizable centers. The molecule possesses both an acidic proton and multiple basic sites.

Tautomerism in the Benzotriazole Core

The benzotriazole ring system exists in a state of prototropic tautomerism, primarily between the 1H- and 2H- forms.[8][9] Experimental and computational studies on the parent benzotriazole molecule have shown that the 1H-tautomer is the predominant form in both solution and the solid state.[9][10] The introduction of the 4-amino group does not fundamentally alter this equilibrium, and the 1H-tautomer remains the most relevant for analysis.

Acidity: The Triazole N-H Proton

The single proton on the triazole ring is acidic and can be removed by a base. For the parent 1H-benzotriazole, the pKa is approximately 8.2.[11][12][13] The 4-amino group is a classic electron-donating group (EDG) through resonance. This donation of electron density into the aromatic system slightly destabilizes the resulting benzotriazolate anion, making the conjugate acid (the neutral molecule) weaker. Consequently, the pKa of the N-H proton in this compound is expected to be slightly higher than that of the parent compound.

Basicity: The Amino Group and Triazole Nitrogens

There are three potential sites for protonation (basic centers): the exocyclic amino group (-NH2) and the two sp2-hybridized nitrogen atoms (N2 and N3) within the triazole ring.

  • Exocyclic Amino Group: Aromatic amines are weakly basic. The lone pair on the nitrogen can be delocalized into the benzene ring, reducing its availability for protonation.

  • Triazole Nitrogens: The lone pairs on the sp2 nitrogens of the triazole ring are also basic. However, in the parent benzotriazole, these sites are very weakly basic, with a conjugate acid pKa below 0.[11][13]

The primary amine at the 4-position is the most significant basic center. The electron-withdrawing nature of the fused triazole ring will decrease the basicity of this amino group compared to aniline (pKa of conjugate acid ≈ 4.6). Therefore, we anticipate two primary pKa values for this molecule: one acidic pKa for the triazole N-H and one basic pKa for the protonation of the 4-amino group.

G cluster_acid Acidic Dissociation (pKa_acid) cluster_base Basic Protonation (pKa_base) Neutral Neutral Molecule (1H-Tautomer) Anion Anion Neutral->Anion - H+ Anion->Neutral + H+ Cation Cation (Amino-protonated) Neutral_ref Neutral Molecule (1H-Tautomer) Cation->Neutral_ref - H+ Neutral_ref->Cation + H+

Caption: Acid-base equilibria for this compound.

Experimental pKa Determination: Protocols and Rationale

For novel or specialized compounds, pKa values must be determined experimentally. Given that benzotriazole derivatives can exhibit poor water solubility, methods that can accommodate this challenge are preferred.[14][15]

Method 1: Potentiometric Titration with Co-solvent

Potentiometric titration is a highly accurate and established method for pKa determination.[16][17] It involves monitoring pH changes upon the addition of a titrant. For poorly soluble compounds, the use of an organic co-solvent is necessary.[14][18][19]

Causality Behind Experimental Choices:

  • Co-solvent Selection (e.g., Methanol/Water): Methanol is chosen as it is miscible with water in all proportions and can dissolve a wide range of organic compounds. Multiple co-solvent percentages are used to allow for extrapolation.

  • Inert Atmosphere (Nitrogen Purge): Carbon dioxide from the air can dissolve in the basic titrant to form carbonic acid, which would interfere with the titration curve and lead to inaccurate results. Purging with nitrogen removes dissolved CO2.[16][17]

  • Constant Ionic Strength (KCl): The activity of ions in solution is dependent on the ionic strength. Maintaining a constant ionic strength ensures that the measured pH changes are due solely to the acid-base reaction of the analyte.[17]

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of this compound in 100% methanol.

    • Prepare a series of methanol-water mixtures (e.g., 30%, 40%, 50%, 60% v/v methanol).

    • Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH in water. Ensure the NaOH solution is carbonate-free.

    • Prepare a 1 M KCl solution to maintain ionic strength.

  • Titration Setup:

    • Calibrate a high-precision pH electrode and meter using standard aqueous buffers (pH 4, 7, 10).

    • In a jacketed titration vessel maintained at 25 °C, place a known volume of one of the co-solvent mixtures. Add KCl to a final concentration of 0.15 M.

    • Add a precise aliquot of the compound's stock solution to achieve a final concentration of approximately 1-5 mM.

  • Titration Procedure:

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration.

    • To determine the basic pKa, titrate the solution with the standardized 0.1 M HCl.

    • To determine the acidic pKa, titrate a fresh sample with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments, recording the pH reading after it stabilizes at each point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The pKa in the co-solvent mixture (psKa) corresponds to the pH at the half-equivalence point.

    • Repeat the titration for each co-solvent percentage.

    • Extrapolate to 0% methanol using the Yasuda-Shedlovsky method to determine the aqueous pKa.[15][16]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Stock Solution in Methanol E Aliquot Sample into Co-solvent + KCl A->E B Prepare Co-solvent Mixtures (30-60% MeOH) B->E C Prepare Standardized Titrants (HCl, NaOH) G Titrate with Acid/Base Record pH vs. Volume C->G D Calibrate pH Meter D->G F Purge with N2 E->F F->G H Plot Titration Curve Find psKa at Half-Equivalence G->H I Repeat for all Co-solvent % H->I J Extrapolate to 0% MeOH (Yasuda-Shedlovsky Plot) I->J K Determine Aqueous pKa J->K

Caption: Workflow for Potentiometric pKa Determination.

Method 2: UV-Vis Spectrophotometric Titration

This method is highly sensitive and ideal for compounds that possess a chromophore near the ionization site, as the absorption spectrum will change with pH.[20][21] It requires significantly less sample than potentiometry.[16]

Causality Behind Experimental Choices:

  • Buffer System: A series of buffers spanning a wide pH range is required to induce and observe the full spectral shift associated with protonation/deprotonation.[21]

  • Wavelength Selection: The analysis relies on identifying wavelengths where the absorbance difference between the ionized and neutral species is maximal, which enhances the signal-to-noise ratio of the determination.[20]

  • Constant Concentration: Maintaining a constant total concentration of the analyte across all buffers is critical to ensure that absorbance changes are due to pH shifts and not concentration variance.[20]

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO or methanol.

    • Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, identical aliquot of the stock solution to a cuvette to achieve a final concentration in the low micromolar range.

    • Record the full UV-Vis absorption spectrum (e.g., 220-450 nm) for the compound in each buffer.

    • Record the spectrum of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH).

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot absorbance at the chosen wavelength(s) against the measured pH of each buffer solution.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) to calculate the pKa. The pKa is the pH at the inflection point of the curve.[5]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution in DMSO/Methanol C Add Identical Aliquot to Each Buffer A->C B Prepare Buffer Series (e.g., pH 2-12) B->C D Record UV-Vis Spectrum for Each Sample C->D E Identify Analytical Wavelength(s) D->E F Plot Absorbance vs. pH E->F G Fit Sigmoidal Curve to Henderson-Hasselbalch Eq. F->G H Determine pKa G->H

Caption: Workflow for Spectrophotometric pKa Determination.

Comparison of Methods
FeaturePotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in potential (pH)Measures change in light absorbance
Sample Purity High purity required (>98%)Can tolerate some impurities if they don't absorb in the same region
Sample Amount Milligram quantitiesMicrogram quantities
Solubility Challenging for very insoluble compounds; requires co-solvents and extrapolationMore tolerant of low solubility
Instrumentation High-precision pH meter, autoburetteUV-Vis spectrophotometer
Key Advantage High precision, considered a "gold standard"High sensitivity, low sample consumption

Computational pKa Prediction

In early-stage drug discovery, where hundreds of compounds may be synthesized, computational prediction offers a rapid, cost-effective way to estimate pKa values.[7] These methods are not a replacement for experimental determination but are invaluable for prioritizing candidates.

Methods often rely on calculating the Gibbs free energy change of the deprotonation reaction via a thermodynamic cycle.[7] Modern approaches combine quantum mechanical (QM) calculations with machine learning algorithms trained on large datasets of known pKa values.[22][23]

Causality Behind the Approach:

  • Quantum Mechanics: QM methods (like DFT or semi-empirical methods) are used to calculate the electronic structure and properties of the molecule in its different protonation states. This provides the fundamental energetic information.[22]

  • Machine Learning: Machine learning models are trained to find correlations between calculated quantum chemical descriptors and experimentally measured pKa values, correcting for systematic errors and solvation effects.[23]

The accuracy of these predictions for diverse sets of molecules is typically within a root-mean-square error (RMSE) of 0.7 to 1.0 pKa units.[22][23]

G A Input Molecular Structure B Generate 3D Conformations of Protonated & Deprotonated States A->B C Perform Quantum Mechanical Calculation (e.g., Semi-Empirical) B->C D Extract Energetic & Structural Descriptors C->D E Input Descriptors into Trained Machine Learning Model D->E F Predict pKa Value E->F

Caption: General Workflow for Computational pKa Prediction.

Summary of Expected pKa Values and Pharmaceutical Implications

Based on the theoretical analysis of the structure, we can estimate the pKa values for this compound and interpret their significance.

Ionization EventFunctional GroupTypeEstimated pKaPredominant Species at pH 7.4
Deprotonation Triazole N-HAcidic8.5 - 9.0Neutral (N-H)
Protonation 4-Amino (-NH2)Basic2.5 - 3.5Neutral (-NH2)

Implications:

  • At Physiological pH (~7.4): The molecule will be overwhelmingly in its neutral form. This is favorable for crossing biological membranes but may limit aqueous solubility.

  • In the Stomach (pH 1-3): The 4-amino group will be fully protonated (forming -NH3+). The molecule will exist as a cation, which will significantly increase its aqueous solubility in the gastric fluid but will likely hinder its absorption across the stomach lining.

  • In the Intestine (pH 5.5-8): The molecule will primarily be in its neutral form, which is optimal for absorption in this part of the gastrointestinal tract.

Conclusion

The acid-base profile of this compound is defined by a weakly acidic N-H proton on the triazole ring and a weakly basic exocyclic amino group. A thorough characterization requires a multi-faceted approach. While computational methods provide valuable initial estimates, rigorous experimental determination via potentiometric or spectrophotometric titration is essential for obtaining the accurate pKa values needed for advanced drug development. The protocols and theoretical insights provided in this guide equip researchers with the necessary framework to confidently assess the ionization properties of this and related compounds, enabling more informed decisions in the pursuit of novel therapeutics.

References

A Technical Guide to the Thermal Stability of 1H-1,2,3-Benzotriazol-4-amine: Principles, Evaluation, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-1,2,3-Benzotriazol-4-amine, a substituted benzotriazole, is a molecule of significant interest in medicinal chemistry and drug development. As with many nitrogen-rich heterocyclic compounds, a thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. The presence of both the energetic triazole ring and the reactive aromatic amine functionality necessitates a rigorous evaluation of its thermal decomposition behavior. This guide provides an in-depth technical overview of the principles governing the thermal stability of this compound, methodologies for its assessment, and critical safety considerations for researchers and drug development professionals.

While specific experimental thermal analysis data for this compound is not extensively published, this guide will establish a framework for its evaluation based on the well-characterized thermal properties of the parent compound, 1H-benzotriazole, and related derivatives. We will explore the anticipated effects of the 4-amino substituent on the molecule's stability and outline the experimental protocols required for a comprehensive thermal hazard assessment.

Theoretical Framework: Understanding Thermal Decomposition in Benzotriazoles

The thermal stability of a molecule is intrinsically linked to its chemical structure. For this compound, the key structural features influencing its thermal behavior are the benzotriazole ring system and the exocyclic amino group.

The Benzotriazole Core: The parent compound, 1H-benzotriazole, is known to be thermally hazardous despite its widespread use. While it possesses an endothermic melting transition around 100°C, which provides a degree of safety at lower temperatures, it is characterized by a significant exothermic decomposition energy of approximately 1590 J/g[1][2]. The decomposition of benzotriazoles is a complex process that can be initiated by the cleavage of the N-N bonds within the triazole ring. Upon heating, these compounds can release nitrogen gas, leading to a rapid increase in pressure and the potential for explosive decomposition. The decomposition of 1H-benzotriazole generally occurs in the range of 280-380°C[1].

Influence of the 4-Amino Substituent: The introduction of an amino group onto the benzene ring at the 4-position is expected to modulate the thermal stability of the benzotriazole core. The amino group is an electron-donating group, which can influence the electronic distribution within the aromatic system and potentially alter the bond dissociation energies of the triazole ring. While the precise effect on this compound requires experimental verification, computational studies on substituted benzotriazoles can offer insights into the impact of various functional groups on the molecule's properties. It is plausible that the amino group could participate in intermolecular hydrogen bonding, which may initially stabilize the crystal lattice, but it could also provide alternative decomposition pathways at elevated temperatures.

Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires the application of specialized analytical techniques. The primary methods employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures of thermal transitions and quantifying the associated heat flow. For this compound, DSC analysis would provide critical information on its melting point, any polymorphic transitions, and the onset temperature and energy of its decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition and to obtain an accurate heat of decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere from ambient temperature to a final temperature beyond the decomposition point (e.g., 400°C).

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Key parameters to be determined are:

    • Melting Point (Tm): The peak temperature of the melting endotherm.

    • Onset of Decomposition (Tonset): The temperature at which the exothermic decomposition begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

    • Heat of Decomposition (ΔHd): The integrated area of the decomposition exotherm, expressed in J/g.

Logical Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Operation cluster_data Data Interpretation weigh Weigh 1-3 mg of This compound pan Place in Hermetic Aluminum Pan weigh->pan seal Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min to 400°C purge->heat thermogram Generate DSC Thermogram heat->thermogram analyze Determine T_m, T_onset, T_peak, and ΔH_d thermogram->analyze

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is complementary to DSC and provides information on the temperature at which the sample begins to lose mass due to decomposition and the extent of mass loss.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600°C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. Key information obtained includes:

    • Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Rate of Mass Loss (Tmax): The peak temperature on the DTG curve.

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Data Presentation: Expected Thermal Analysis Results

The following table summarizes the expected data to be obtained from DSC and TGA analyses, with hypothetical values for this compound based on the properties of the parent compound.

ParameterSymbolExpected ValueSignificance
Melting PointTm~150-170°CIndicates the transition from solid to liquid phase.
Onset of Decomposition (DSC)Tonset> 200°CThe temperature at which the exothermic decomposition begins, a critical safety parameter.
Heat of DecompositionΔHd> 1000 J/gA high value indicates a significant amount of energy released, suggesting a high hazard potential.
Onset of Mass Loss (TGA)Tonset> 200°CCorrelates with the DSC onset and confirms decomposition.
Residual Mass at 600°C%< 10%Indicates near-complete decomposition into volatile products.

Potential Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via the elimination of molecular nitrogen, a common pathway for triazoles. The initial step would be the homolytic cleavage of the N-N bonds in the triazole ring, leading to the formation of a diradical intermediate. This intermediate could then rearrange and fragment, potentially leading to the formation of various smaller molecules and a carbonaceous residue. The presence of the amino group could also lead to the formation of aniline-like fragments.

Proposed Decomposition Pathway

Decomposition_Pathway A This compound B Heat (Δ) A->B C Diradical Intermediate B->C D Nitrogen Gas (N₂) C->D E Aniline-like Fragments C->E F Carbonaceous Residue C->F

Caption: A simplified proposed thermal decomposition pathway.

Safety, Handling, and Storage

Given the energetic nature of the benzotriazole ring and the potential hazards associated with aromatic amines, stringent safety protocols must be followed when handling this compound.

  • Engineering Controls: All handling of the solid material should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Scale of Operations: Handle the smallest quantities of material necessary for the experiment. Avoid large-scale reactions without a thorough thermal hazard assessment.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

A comprehensive understanding of the thermal stability of this compound is essential for its safe utilization in research and development. While direct experimental data is limited, a robust assessment can be made by leveraging data from the parent 1H-benzotriazole and employing standard thermal analysis techniques such as DSC and TGA. The presence of the benzotriazole core suggests a high potential for exothermic decomposition, and the influence of the 4-amino group warrants careful experimental investigation. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this energetic and reactive molecule.

References

The Strategic deployment of 1H-1,2,3-Benzotriazol-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzotriazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Among its numerous derivatives, 1H-1,2,3-benzotriazol-4-amine emerges as a particularly intriguing starting point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and burgeoning applications of 4-aminobenzotriazole in drug discovery. We will explore its strategic importance in the design of kinase inhibitors, antiviral agents, and anticancer therapies, underpinned by a detailed examination of structure-activity relationships (SAR) and mechanistic insights. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and advanced, actionable insights into the exploitation of this promising chemical entity.

The Benzotriazole Core: A Privileged Scaffold in Drug Design

The 1H-benzo[d][1][2][3]triazole (BT) moiety is classified as a "privileged structure" in medicinal chemistry.[3] This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity. The unique electronic properties of the triazole ring, combined with the fused benzene ring, provide a rigid, planar system that can be readily functionalized to explore chemical space and optimize pharmacological activity.[1][3] Benzotriazole derivatives have demonstrated a vast range of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6]

Isomeric Distinction: The Critical Importance of the 4-Amino Position

It is imperative to distinguish this compound from its isomers, particularly 1-aminobenzotriazole. The latter is a well-documented, mechanism-based pan-inhibitor of cytochrome P450 (CYP) enzymes and is frequently utilized in drug metabolism studies for this purpose. The placement of the amino group at the 4-position of the benzotriazole ring system, as opposed to the triazole nitrogen, fundamentally alters the molecule's steric and electronic profile, leading to a distinct pharmacological and toxicological profile. This guide will focus exclusively on the medicinal chemistry applications of the 4-amino isomer.

Synthesis of the this compound Scaffold

The synthesis of the benzotriazole core typically proceeds via the diazotization of an ortho-substituted phenylenediamine. This foundational reaction can be adapted to produce a variety of substituted benzotriazoles, including the 4-amino derivative.

General Synthetic Pathway

The classical and most common method for the synthesis of the benzotriazole ring system involves the reaction of an o-phenylenediamine with a source of nitrous acid, such as sodium nitrite, in an acidic medium.

Benzotriazole Synthesis o-phenylenediamine o-phenylenediamine Benzotriazole 1H-1,2,3-Benzotriazole o-phenylenediamine->Benzotriazole Diazotization & Cyclization NaNO2_acid NaNO2, H+ NaNO2_acid->o-phenylenediamine

Caption: General synthesis of the benzotriazole core.

Experimental Protocol: Synthesis of 1H-1,2,3-Benzotriazole

The following protocol outlines a standard laboratory procedure for the synthesis of the parent 1H-1,2,3-benzotriazole, which serves as a precursor for many derivatives.

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water, warming slightly to achieve a clear solution.

  • Cool the solution to 5°C in an ice-water bath.

  • Prepare a cold solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature will rise rapidly.

  • Allow the reaction mixture to stand and then cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with ice-cold water, and dry.

  • The crude product can be purified by recrystallization or distillation under reduced pressure.

This protocol is a general guideline and may require optimization based on the specific starting materials and desired scale.

Therapeutic Applications of this compound Derivatives

The strategic placement of the amino group at the 4-position of the benzotriazole scaffold provides a key handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for screening against various therapeutic targets.

Antiviral Activity

Derivatives of 4-substituted benzotriazoles have shown promising antiviral activity. The 4-amino group can be functionalized to introduce a variety of side chains that can modulate the compound's interaction with viral targets.

Structure-Activity Relationship (SAR) Insights: A study on new benzotriazole-based derivatives has provided valuable SAR data. For instance, substitution at the 4-position of the benzotriazole ring has been shown to be a critical determinant of antiviral potency. The amine at the 4-position can be acylated or converted to ureas to explore interactions with the target protein.

Compound ID4-SubstituentModification of 4-amino groupAntiviral Activity (EC50 in µM)
Hypothetical 1a -NH2UnmodifiedModerate
Hypothetical 1b -NH-CO-RAcylationPotent
Hypothetical 1c -NH-CO-NH-RUrea formationVariable

This table is a representative example based on general SAR principles for benzotriazole derivatives and requires specific data from targeted literature for this compound.

Antiviral_SAR Core 4-Aminobenzotriazole Core Acylation Acylation of 4-amino group Core->Acylation Modification Urea Urea formation at 4-amino group Core->Urea Modification Potent_Activity Potent Antiviral Activity Acylation->Potent_Activity Leads to

Caption: SAR of 4-aminobenzotriazole derivatives.

Anticancer Potential and Kinase Inhibition

The benzotriazole scaffold is a common feature in many kinase inhibitors. The 4-amino group can serve as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.

Hypothesized Mechanism of Action: Derivatives of this compound can be designed to target specific kinases implicated in cancer cell proliferation and survival. The 4-amino group can be derivatized to introduce functionalities that interact with the hinge region of the kinase, a common strategy in the design of type I and type II kinase inhibitors.

Kinase_Inhibition Kinase Kinase ATP-binding Pocket Hinge Region Gatekeeper Residue Inhibitor 4-Aminobenzotriazole Derivative 4-Amino Group R-group Inhibitor:amino->Kinase:hinge H-bond Inhibitor:substituent->Kinase:gatekeeper Hydrophobic Interaction

Caption: Kinase inhibition by a 4-aminobenzotriazole derivative.

Experimental Protocol: Kinase Inhibition Assay A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a luminescence-based assay (e.g., Kinase-Glo®).

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Add serial dilutions of the this compound derivative to the reaction mixture in a multi-well plate.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and add the luminescence detection reagent.

  • Measure the luminescence signal, which is proportional to the amount of ATP remaining in the well.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. The strategic positioning of the amino group at the 4-position offers a versatile handle for synthetic diversification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. While the current body of literature specifically focused on this isomer is still growing, the foundational knowledge of benzotriazole chemistry, coupled with emerging SAR data, strongly suggests that 4-aminobenzotriazole derivatives will continue to be a fruitful area of research for the discovery of novel therapeutics, particularly in the fields of virology and oncology. Further exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is also warranted. This guide serves as a call to action for the medicinal chemistry community to further investigate and unlock the full therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes & Protocols: The Versatility of 1H-1,2,3-Benzotriazol-4-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

1H-1,2,3-Benzotriazol-4-amine, a seemingly simple aromatic amine, is a cornerstone building block in the synthesis of complex organic molecules. Its strategic placement of a reactive amino group on the stable benzotriazole core makes it an exceptionally versatile precursor for creating diverse molecular architectures. The benzotriazole moiety itself is considered a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antiviral, antibacterial, antifungal, and anticancer agents.[1][2] This guide delves into the core reactivity of this compound and provides detailed protocols for its application, empowering researchers in drug discovery and materials science to leverage its full synthetic potential. The molecule's utility stems from two primary reactive sites: the primary aromatic amine at the C4 position and the nitrogen atoms of the fused triazole ring.

Part 1: Core Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its exocyclic amino group. Classical amine chemistry, when applied to this scaffold, opens pathways to a multitude of functionalized derivatives.

Diazotization: A Gateway to Diverse Functionalities

The transformation of the primary amino group into a diazonium salt is one of the most powerful strategies in aromatic chemistry.[3][4] This reaction converts the amine into an excellent leaving group (N₂), which can be subsequently displaced by a wide range of nucleophiles, often through Sandmeyer-type reactions.[5] This two-step sequence allows for the precise introduction of halides, cyano groups, hydroxyl groups, and other functionalities at the 4-position of the benzotriazole core, creating a new library of building blocks from a single starting material.

The mechanism begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and a dehydration step ultimately yield the aryl diazonium salt.[3][6]

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl (excess) NO_ion NO⁺ (Nitrosonium ion) HNO2->NO_ion + H⁺, -H₂O Amine 4-Amino-BTA (Ar-NH₂) Nitrosamine N-Nitrosamine (Ar-NH-N=O) Amine->Nitrosamine + NO⁺, -H⁺ Diazo_hydroxide Diazohydroxide (Ar-N=N-OH) Nitrosamine->Diazo_hydroxide Tautomerization Diazonium Benzotriazole-4-diazonium salt (Ar-N₂⁺) Diazo_hydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of diazotization of 4-aminobenzotriazole (Ar-NH₂).

Protocol 1: Diazotization and Subsequent Sandmeyer Reaction (4-Chlorobenzotriazole Synthesis)

This protocol details the conversion of this compound to 4-chloro-1H-1,2,3-benzotriazole, a valuable intermediate.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Chloride (CuCl, 1.2 eq)

  • Deionized Water

  • Ice Bath, Magnetic Stirrer, Standard Glassware

Procedure:

  • Diazonium Salt Formation:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a three-neck flask.

    • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the generation of the diazonium salt. Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (1.0 eq).

    • Cool the CuCl solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker of crushed ice, which should precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chloro-1H-1,2,3-benzotriazole.

N-Functionalization of the Amino Group

Direct modification of the 4-amino group via acylation, alkylation, or arylation is a common and effective strategy for synthesizing libraries of potential drug candidates.

N-Acylation: The formation of an amide bond at the 4-amino position is a robust transformation used to introduce a wide variety of side chains.[7] This can be achieved using standard coupling conditions with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. Benzotriazole chemistry itself offers a powerful method for this, where a carboxylic acid is first activated by reacting with 1H-benzotriazole to form an N-acylbenzotriazole, which is a highly efficient and stable acylating agent.[8][9]

Acylation_Workflow start Start: Reagents step1 Dissolve 4-Amino-BTA and base (e.g., TEA) in anhydrous solvent (DCM/DMF) start->step1 step2 Cool mixture to 0 °C step1->step2 step3 Add Acylating Agent (R-COCl) dropwise step2->step3 step4 Stir at room temperature (Monitor by TLC) step3->step4 step5 Aqueous Work-up (e.g., NaHCO₃ wash) step4->step5 step6 Extract with organic solvent, dry, and concentrate step5->step6 end Purify by Column Chromatography or Recrystallization step6->end

Caption: General workflow for the N-acylation of 4-aminobenzotriazole.

Protocol 2: N-Acylation with Acyl Chloride

Materials:

  • This compound (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

N-Alkylation and N-Arylation of the Triazole Ring

While the 4-amino group provides a primary handle for derivatization, the triazole ring itself can be functionalized. Alkylation or arylation of the benzotriazole nitrogens typically yields a mixture of N1 and N2 isomers.[10] The regioselectivity of this reaction can be influenced by the choice of alkylating/arylating agent, base, and solvent. This reaction is fundamental to creating many biologically active benzotriazole derivatives.[11]

Part 2: Applications in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in the synthesis of molecules with a wide spectrum of biological activities. Its derivatives have been investigated as potent therapeutic agents.

Compound Class SynthesizedKey Reaction with 4-Amino-BTA CoreReported Biological ActivityReference
Benzotriazole-based β-amino alcoholsUsed as a precursor for benzotriazolated epoxides which undergo aminolysisAntibacterial[12]
N-Aryl/Alkyl BenzotriazolesN-alkylation of the triazole ringAntimicrobial[1]
Benzotriazole-based amidesN-acylation of the 4-amino groupAntiviral[11]
Fused Polycyclic SystemsCyclization involving the triazole and an ortho substituentAntiprotozoal[1][2]

For example, derivatives of 1H-benzotriazole have been synthesized and tested against Acanthamoeba castellanii, a protozoan that can cause serious human infections.[2] In other work, a series of benzotriazole-based β-amino alcohols were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[12]

Part 3: Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of synthesized compounds. Below is a summary of key physical and spectroscopic properties.

PropertyThis compound
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Solid
CAS Number 18076-61-4
¹H NMR (DMSO-d₆, typical shifts) δ ~14.5 (br s, 1H, NH-triazole), δ 7.2-7.0 (m, 2H, Ar-H), δ 6.5 (d, 1H, Ar-H), δ 5.8 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, typical shifts) δ ~142.1, 135.5, 126.0, 122.3, 114.8, 105.9

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

This compound is far more than a simple chemical. It is a powerful and versatile building block that provides a reliable entry point into a rich chemical space of pharmacologically relevant molecules. Through straightforward and high-yielding transformations such as diazotization, acylation, and N-alkylation, chemists can rapidly generate molecular diversity. The inherent biological relevance of the benzotriazole scaffold ensures that derivatives synthesized from this amine will continue to be of high interest in the fields of medicinal chemistry, agrochemistry, and materials science for the foreseeable future.

References

Protocol for the N-alkylation of 1H-1,2,3-Benzotriazol-4-amine: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The N-alkylation of substituted benzotriazoles is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a diverse array of bioactive compounds and functional materials. 1H-1,2,3-benzotriazol-4-amine, with its dual nucleophilic sites on the triazole ring and the exocyclic amino group, presents a unique synthetic challenge, primarily centered on achieving regioselectivity. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights necessary for the successful N-alkylation of this scaffold. We will explore reaction conditions that influence the selective formation of N1 versus N2 isomers and offer two robust protocols using both mild and strong bases to accommodate a range of alkylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.

Introduction: The Significance of N-Alkylated 4-Aminobenzotriazoles

N-substituted benzotriazole derivatives are privileged structures found in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The 4-amino substituent, in particular, offers a valuable handle for further functionalization, making its N-alkylated derivatives highly sought-after intermediates in drug discovery programs.

The primary challenge in the alkylation of the benzotriazole core is controlling the site of substitution. The benzotriazole anion, formed upon deprotonation, exists as a hybrid of two tautomeric forms, which can lead to a mixture of N1- and N2-alkylated products.[3][4] The ratio of these isomers is profoundly influenced by the reaction conditions, including the choice of base, solvent, temperature, and the steric and electronic nature of the alkylating agent.[5] This guide aims to demystify these variables and provide a clear path to the desired products.

Mechanistic Rationale and the Challenge of Regioselectivity

The N-alkylation of benzotriazole proceeds via a classical nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the acidic N-H proton (pKa ≈ 8.2) by a suitable base to generate the benzotriazolide anion.[4] This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide).

The regiochemical outcome is dictated by the tautomeric equilibrium of the benzotriazole ring. The presence of the 4-amino group introduces additional electronic factors that influence the nucleophilicity of the N1 and N2 positions. Generally, N1-alkylation leads to a benzenoid-type structure, while N2-alkylation results in a quinoid-type structure.[1] While the N1-isomer is often the thermodynamically favored product, kinetic control can be exploited to favor the N2-isomer under specific catalytic conditions.[6][7][8][9]

G cluster_0 Deprotonation and Tautomerism cluster_1 Nucleophilic Attack (SN2) Start This compound Anion Benzotriazolide Anion (Resonance Hybrid) Start->Anion + Base - HB⁺ N1_Product N1-Alkyl-1,2,3-benzotriazol-4-amine (Benzenoid) Anion->N1_Product + R-X (Attack at N1) N2_Product N2-Alkyl-1,2,3-benzotriazol-4-amine (Quinoid) Anion->N2_Product + R-X (Attack at N2) Base Base (e.g., K₂CO₃, NaH) AlkylatingAgent Alkylating Agent (R-X)

Caption: General mechanism for N-alkylation of 4-aminobenzotriazole.

Experimental Protocols & Workflow

The following protocols provide a starting point for the N-alkylation of this compound. Optimization may be required based on the specific alkylating agent used. All operations should be performed in a well-ventilated fume hood.

General Experimental Workflow

The overall process for both protocols follows a consistent workflow from setup to characterization. This ensures reproducibility and proper validation of the final product.

Caption: Standard workflow for N-alkylation synthesis.

Protocol 1: Mild Conditions using Potassium Carbonate

This method is suitable for reactive alkylating agents like benzyl halides or primary alkyl iodides and bromides. It offers a safer and more straightforward setup.

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkylating agent (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or CH₃CN) to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: Stir the suspension at room temperature for 20-30 minutes. Subsequently, add the alkylating agent (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 25-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A study on 4-nitrobenzotriazole found that mild conditions using K₂CO₃ in DMF successfully avoided degradation products that occurred with stronger bases.[10][11]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to separate the N1 and N2 isomers and other impurities.

Protocol 2: Strong Base Conditions using Sodium Hydride

This protocol is necessary for less reactive alkylating agents (e.g., secondary alkyl halides or alkyl chlorides). It requires strict anhydrous conditions due to the reactivity of sodium hydride.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkylating agent (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • NaH Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Reaction Setup: Add anhydrous THF (or DMF) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 eq) in a separate flask with a minimum amount of anhydrous THF/DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required for very unreactive alkylating agents.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up and Purification: Follow steps 5-9 from Protocol 1.

Data Summary and Optimization Parameters

The choice of reagents and conditions is critical for controlling the outcome of the N-alkylation. The following table summarizes key parameters and their likely influence on the reaction.

ParameterOptionsExpertise & Experience Insights
Alkylating Agent Primary/Benzyl Halides, Secondary Halides, Alkyl TosylatesReactivity order: R-I > R-Br > R-Cl > R-OTs. More reactive agents allow for milder conditions. Bulky agents may favor the less sterically hindered N1 position.
Base K₂CO₃, Cs₂CO₃, NaH, DBUK₂CO₃: Mild, safe, and effective for reactive halides.[12] Cs₂CO₃: More soluble and basic than K₂CO₃, can accelerate reactions. NaH: Strong, non-nucleophilic base for unreactive halides; requires strict anhydrous conditions.
Solvent DMF, CH₃CN, THF, DioxaneDMF/CH₃CN: Polar aprotic solvents, good for SN2 reactions, effectively solvate the cation of the base. THF: Less polar, often used with NaH. Ensure solvent is anhydrous for NaH reactions.
Temperature 0 °C to 100 °CStart at room temperature for reactive halides. Heating may be required for less reactive partners but can also lead to side products or decomposition.[10]
Catalyst None, Phase Transfer Catalyst (e.g., TBAB)For heterogeneous reactions (e.g., K₂CO₃ in CH₃CN), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates.[3]

Trustworthiness: A Self-Validating System

A protocol's trustworthiness lies in its ability to produce verifiable and reproducible results. The critical validation step for this reaction is the unambiguous characterization of the product(s).

  • Reaction Monitoring: TLC is an indispensable tool. Use a UV lamp to visualize the spots. The starting material (4-aminobenzotriazole) is highly polar. The products will be less polar, having higher Rf values. The disappearance of the starting material spot is a primary indicator of reaction completion.

  • Purification: It is highly probable that a mixture of N1 and N2 isomers will be formed.[4][13] Careful silica gel column chromatography is essential to separate these isomers. The polarity difference between the benzenoid (N1) and quinoid (N2) structures often allows for their separation.

  • Structural Confirmation: Unambiguous structure determination is paramount.

    • ¹H NMR: The chemical shifts of the protons on the benzene ring and the alkyl group will differ between the N1 and N2 isomers. Specifically, the symmetry of the aromatic region can be a key indicator. The N1-isomer often displays a more complex, asymmetric pattern compared to the potentially more symmetric N2-isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the benzotriazole core are distinct for each isomer.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that alkylation has occurred.

    • NOE Spectroscopy: In ambiguous cases, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the protons of the alkyl group and the protons on the benzene ring, confirming the point of attachment.

Safety and Handling

Chemical synthesis requires a commitment to safety. Adhere to the following guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is a common choice, but check compatibility).[14]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[15]

  • Reagent-Specific Hazards:

    • This compound: May be harmful if swallowed or inhaled. Avoid creating dust.[16]

    • Alkylating Agents: Many are toxic, carcinogenic, mutagenic, and/or lachrymatory (e.g., benzyl bromide). Handle with extreme care.

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Never quench with water directly. Use an alcohol (like isopropanol) or a saturated NH₄Cl solution for controlled quenching.[5]

    • Solvents: DMF is a reproductive toxin. THF can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Do not pour organic solvents or reactive waste down the drain.[17]

References

Application Notes and Protocols for the Synthesis of Dyes Utilizing 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the synthesis and application of dyes derived from 1H-1,2,3-benzotriazol-4-amine. This versatile heterocyclic amine serves as a crucial building block for high-performance colorants, particularly in the realm of azo and disperse dyes. The inherent properties of the benzotriazole moiety often impart superior stability and fastness to the final dye molecule.

This document is intended for researchers, scientists, and professionals in dye chemistry and drug development. It delves into the fundamental reaction mechanisms, provides detailed, field-tested protocols, and explains the causality behind critical experimental choices to ensure reproducibility and success.

Foundational Principles: The Chemistry of this compound in Dye Synthesis

This compound is a primary aromatic amine featuring a fused heterocyclic ring system. This structure is the cornerstone of its utility in dye synthesis. The amine group (-NH₂) is readily converted into a diazonium salt, a highly reactive electrophile. The benzotriazole ring, meanwhile, acts as a powerful auxochrome and modifier, influencing the final dye's color, affinity for substrates, and, most notably, its resistance to fading.

The primary synthetic route for creating dyes from this precursor involves two classical reactions in organic chemistry: diazotization and azo coupling.

The Critical First Step: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas.[2]

The causality for this low-temperature requirement is rooted in the high energy of the intermediate diazonium ion; maintaining a cold environment prevents premature decomposition and unwanted side reactions, ensuring a high yield of the reactive species needed for the subsequent coupling step.[3][4]

Diazotization cluster_reactants Reactants cluster_conditions Conditions cluster_product Product BTA_NH2 This compound Diazonium Benzotriazole Diazonium Salt BTA_NH2->Diazonium Diazotization NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium Temp 0-5 °C Temp->Diazonium

Figure 1: Conceptual workflow for the diazotization of this compound.
The Color-Forming Step: Azo Coupling

The synthesized diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- (azo) bridge.[5] This azo group is the primary chromophore, the part of the molecule responsible for absorbing visible light and thus imparting color.

The choice of coupling component is critical as it determines the final color of the dye.

  • Coupling with phenols or naphthols (e.g., 2-naphthol) typically yields orange to red dyes.

  • Coupling with aromatic amines (e.g., N,N-dimethylaniline) often results in yellow to orange shades.

  • Coupling with active methylene compounds (e.g., acetoacetanilide) can produce yellow dyes.[5]

The reaction is pH-dependent. Coupling to phenols is carried out under mildly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. Conversely, coupling to amines is performed in weakly acidic conditions to prevent the protonation of the amine group, which would deactivate the ring.

AzoCoupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Diazonium Benzotriazole Diazonium Salt AzoDye Benzotriazole Azo Dye Diazonium->AzoDye Azo Coupling Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye pH_Control pH Control (Weakly Acidic/Alkaline) pH_Control->AzoDye ProtocolWorkflow start Start diazotization Step 1: Diazotization Prepare Diazo Solution of This compound start->diazotization coupling Step 3: Coupling Reaction Slowly add Diazo Solution to Coupler Solution at 0-5 °C diazotization->coupling coupler_prep Step 2: Coupler Preparation Dissolve 2-Naphthol in Alkaline Solution coupler_prep->coupling precipitation Step 4: Precipitation & Isolation Acidify to precipitate dye, then filter the solid coupling->precipitation purification Step 5: Purification Wash with water and recrystallize from alcohol precipitation->purification characterization Step 6: Characterization Analyze dye (m.p., UV-Vis, IR) purification->characterization end End characterization->end

References

Application Note & Protocols: Microwave-Assisted Synthesis of 1H-1,2,3-Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Importance of Benzotriazoles in Medicinal Chemistry

The 1H-1,2,3-benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this bicyclic heterocycle exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The introduction of an amine group at the 4-position, in particular, provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Traditionally, the synthesis of these derivatives involves methods that are often hampered by long reaction times, harsh conditions, and the formation of side products.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations. By utilizing microwave irradiation, MAOS offers accelerated reaction times, improved yields, and higher product purity, all within a framework of green and sustainable chemistry.[6][7][8] This guide will equip researchers with the knowledge to effectively leverage MAOS for the efficient synthesis of these valuable compounds.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction to heat a reaction vessel from the outside in. This creates a significant thermal gradient and can lead to localized overheating at the vessel walls, often causing decomposition of sensitive reagents and products.[8][9]

Microwave synthesis, in contrast, utilizes direct energy transfer to polar molecules within the reaction mixture. The core mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, constantly attempt to align with the rapidly oscillating electric field of the microwave radiation. This rapid molecular rotation generates friction, leading to a swift and uniform increase in temperature throughout the bulk of the solution.[10][11]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, colliding with other molecules and generating heat.[11]

This direct and instantaneous heating mechanism results in spectacular reaction rate accelerations, often reducing multi-hour reflux procedures to mere minutes.[8][12]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath) VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction (Slow) Mixture Reaction Mixture (Bulk) VesselWall->Mixture Convection (Inefficient) MW_Source Microwave Source (Magnetron) MW_Mixture Reaction Mixture (Direct & Uniform Heating) MW_Source->MW_Mixture Irradiation (Instantaneous)

Caption: Conventional vs. Microwave heating mechanisms.

Protocol I: Microwave-Assisted N-Alkylation of 1H-1,2,3-benzotriazol-4-amine

This protocol details a general method for the N-alkylation of this compound. The reaction proceeds via deprotonation of the triazole ring by a mild base, followed by nucleophilic attack on an alkyl halide. DMF is an excellent solvent choice due to its high boiling point and strong dipole moment, allowing it to absorb microwave energy efficiently.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

3.2 Instrumentation

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) equipped with sealed reaction vessels and an internal temperature probe.

3.3 Step-by-Step Experimental Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 134 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (276 mg, 2.0 mmol) and 3-4 mL of anhydrous DMF.

  • Substrate Addition: Add the alkyl halide (1.1 mmol).

  • Vessel Sealing: Securely cap the reaction vessel. Causality Note: Proper sealing is critical to allow the reaction to reach temperatures above the solvent's atmospheric boiling point, dramatically increasing reaction rates.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (Hold)

    • Time: 10 minutes

    • Power: Dynamic (Allow the instrument to automatically adjust power to maintain the target temperature)

    • Stirring: High

  • Cooling: After irradiation, the vessel is cooled to below 50 °C using the instrument's compressed air cooling system.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 30 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted product. Note: This reaction can produce a mixture of N1 and N2 isomers, which can often be separated by chromatography.

  • Characterization: Confirm the structure and purity of the final product using TLC, melting point, IR, ¹H NMR, and Mass Spectrometry.[5][9]

G node_prep 1. Vessel Preparation (Benzotriazole, K₂CO₃, DMF) node_add 2. Add Alkyl Halide & Seal Vessel node_prep->node_add node_mw 3. Microwave Irradiation (120°C, 10 min) node_add->node_mw node_workup 4. Quench & Extract (H₂O / EtOAc) node_mw->node_workup node_purify 5. Purify (Column Chromatography) node_workup->node_purify node_char 6. Characterize (NMR, MS, IR) node_purify->node_char

Caption: Workflow for microwave-assisted N-alkylation.

Comparative Analysis: MAOS vs. Conventional Heating

The primary advantages of MAOS are dramatically reduced reaction times and increased yields. Several studies have directly compared the two methods for the synthesis of benzotriazole derivatives.[8][9][13]

Product TypeMethodTimeYield (%)Reference
1-(chloromethyl)-1H-benzotriazoleConventional (Reflux)6 hours68%[9]
Microwave (180 W) 4 min 20 sec 75% [9]
N-o-tolyl-benzotriazole-5-carboxamideConventional (Reflux)4 hours72%[8]
Microwave (180 W) 4 min 30 sec 83% [8]
1-[tolylaminomethyl]benzotriazoleConventional (Reflux)5 hours 30 min52%[9]
Microwave (180 W) 3 min 10 sec 72% [9]
N-benzyl-benzotriazole-5-carboxamideConventional (Reflux)3 hours 30 min70%[14]
Microwave (180 W) 5 min 93% [14]

Protocol II: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles

Solvent-free, or "dry media," reactions represent a particularly green application of microwave chemistry.[15] This protocol, adapted from literature procedures, uses a phase-transfer catalyst to facilitate the reaction between solid reactants.[5]

5.1 Materials and Reagents

  • 1H-1,2,3-Benzotriazole (1.0 eq)

  • Substituted benzyl chloride (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (4.5 eq)

  • Tetrabutylammonium bromide (Bu₄NBr) (Phase-Transfer Catalyst, catalytic amount)

  • 40% Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

5.2 Step-by-Step Experimental Procedure

  • Grinding: In a mortar and pestle, thoroughly grind 1H-1,2,3-benzotriazole (0.01 mol), K₂CO₃ (0.045 mol), and Bu₄NBr (0.05 g) for 10 minutes at room temperature. Causality Note: Grinding increases the surface area of the solid reactants, ensuring more efficient contact during the reaction.

  • Irradiation: Transfer the powdered mixture to an open beaker or flask and place it inside the microwave oven. Irradiate at low power (e.g., 200 W) for 5 minutes.

  • Work-up: After cooling, add 40% NaOH solution to the reaction mixture.

  • Purification: The resulting solid product is collected and recrystallized from ethanol to yield the pure N-benzyl benzotriazole.[5]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient temperature or time.Incrementally increase the reaction temperature (in 10 °C steps) or time (in 2-minute steps).
Poor microwave absorption.If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve heating efficiency.
Side Product Formation Temperature is too high, causing decomposition.Reduce the reaction temperature. A lower temperature for a slightly longer time may provide a cleaner reaction profile.
Formation of N1 vs. N2 isomers.This is inherent to benzotriazole chemistry. Optimize purification; sometimes changing the base or solvent can influence the isomer ratio.
Incomplete Reaction Inefficient stirring.Ensure the magnetic stir bar is rotating effectively. For viscous mixtures, use a larger stir bar.
Reagents are not anhydrous.Use anhydrous solvents and ensure bases like K₂CO₃ are properly dried before use.

Safety Precautions

  • Pressure Hazard: Microwave synthesis in sealed vessels generates significant pressure. Never exceed the recommended fill volume (typically 1/3 of the vessel volume) and always use a dedicated laboratory microwave reactor with certified pressure and temperature controls. Do not use a domestic microwave oven for sealed-vessel reactions.

  • Chemical Hazards: Handle all chemicals, especially alkylating agents and solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thermal Burns: Reaction vessels will be hot after irradiation. Allow the instrument's cooling system to reduce the temperature before handling.

References

Application Note: A Validated HPLC-UV/MS Method for the Quantitative Analysis of 1H-1,2,3-Benzotriazol-4-amine and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) methodology for the separation and quantification of 1H-1,2,3-benzotriazol-4-amine and its anticipated metabolites. Benzotriazole derivatives are utilized in various industrial applications and may appear as metabolites of pharmaceutical compounds, necessitating reliable analytical methods to study their pharmacokinetics and toxicology.[1] The described protocol employs a reverse-phase chromatographic strategy, suitable for both UV and mass spectrometry (MS) detection, and provides detailed procedures for sample preparation from biological matrices, including enzymatic hydrolysis and solid-phase extraction (SPE). The causality behind key experimental choices is elucidated to empower researchers to adapt and troubleshoot the methodology effectively.

Principle and Analytical Strategy

The analysis of a polar aromatic amine like this compound and its even more polar metabolites presents a distinct set of challenges, including poor retention on traditional reverse-phase columns and potential peak tailing. Our strategy is built on the following principles:

  • Chromatographic Separation: A reverse-phase (RP) HPLC method forms the core of the separation.[2][3] The use of a C18 stationary phase provides a versatile platform for separating the parent compound from its more hydrophilic metabolites. Mobile phase modification with an acid, such as formic acid, is critical. It serves a dual purpose: protonating the amine functional group to improve peak shape by minimizing interactions with residual column silanols and ensuring compatibility with mass spectrometry detection.[2] A gradient elution is employed to resolve early-eluting polar metabolites from the later-eluting parent compound within an efficient timeframe.

  • Metabolite Analysis: In biological systems, xenobiotics like this compound are typically metabolized through Phase I (functionalization) and Phase II (conjugation) reactions.[4] We anticipate primary metabolic pathways to include hydroxylation of the aromatic ring and N-acetylation or N-glucuronidation of the primary amine.[4] To quantify the total amount of a metabolite (free and conjugated), enzymatic hydrolysis with β-glucuronidase and arylsulfatase is an essential sample preparation step.[5][6][7]

  • Sample Preparation: Biological matrices such as plasma or urine are complex and can cause significant interference. A robust sample clean-up protocol is non-negotiable for achieving reliable quantification and preserving the analytical column's lifespan. Solid-Phase Extraction (SPE) is the chosen technique due to its high recovery and ability to concentrate the analytes.[6][8] A mixed-mode SPE cartridge, combining reverse-phase and ion-exchange mechanisms, can offer superior selectivity for capturing the target analytes while washing away interferences.[8]

Predicted Metabolic Pathways

Based on the metabolism of structurally related aromatic amines and benzotriazoles, the following metabolic transformations of this compound are predicted.[4][9] Understanding these pathways is crucial for identifying target analytes during method development.

Metabolic_Pathway Parent This compound PhaseI_OH Hydroxylated Metabolite (e.g., 4-Amino-benzotriazol-x-ol) Parent->PhaseI_OH Phase I: CYP450 Hydroxylation PhaseII_Ac N-acetylated Metabolite Parent->PhaseII_Ac Phase II: N-Acetyl- transferase (NAT) PhaseII_Gluc N-glucuronide Conjugate Parent->PhaseII_Gluc Phase II: UGT Glucuronidation PhaseI_OH_Gluc Hydroxylated-Glucuronide Conjugate PhaseI_OH->PhaseI_OH_Gluc Phase II: UGT Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Materials, Reagents, and Instrumentation

Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium acetate (LC-MS grade)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Phosphate or Acetate buffer (for hydrolysis)

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or Polymer-based Reverse Phase)

Instrumentation
  • HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • For enhanced sensitivity and selectivity, a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source is recommended.

Experimental Protocols

Protocol 1: HPLC Method for Parent Compound and Metabolites

This reverse-phase method is designed for the baseline separation of the parent compound and its more polar metabolites.

  • Chromatographic Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection Wavelength: 230 nm and 280 nm.

  • MS Detection (if applicable): ESI in positive mode. Monitor specific parent-daughter ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
1.0982Linear
8.04060Linear
8.1595Linear
9.5595Hold
9.6982Linear
12.0982Hold

Causality Note: The initial high-aqueous condition (98% A) ensures the retention of highly polar glucuronide and hydroxylated metabolites on the C18 column. The shallow gradient up to 8 minutes allows for their separation, after which a steeper gradient rapidly elutes the less polar parent compound and cleans the column.

Protocol 2: Sample Preparation from Urine (Total Analyte Concentration)

This protocol details the extraction of the parent drug and its metabolites after enzymatic cleavage of conjugates.

  • Sample Collection: Collect 1 mL of urine into a microcentrifuge tube. Add an internal standard at this stage if one is available.

  • Buffer Addition: Add 500 µL of 0.2 M acetate buffer (pH 5.0) to the urine sample.

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase solution. Vortex gently and incubate at 37 °C for 4 hours or overnight.

    • Rationale: This step is crucial for cleaving glucuronide and sulfate conjugates, converting them back to their parent (aglycone) forms for analysis. This allows for the measurement of the "total" concentration of each metabolite.[10]

  • SPE Cartridge Conditioning:

    • Wash with 2 mL of Methanol.

    • Equilibrate with 2 mL of Type I Water.

  • Sample Loading: Load the entire hydrolyzed sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash with 2 mL of 5% Methanol in Water to remove salts and highly polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 2-5 minutes.

  • Elution: Elute the analytes with 2 mL of 5% Formic Acid in Methanol into a clean collection tube.

    • Rationale: The acidic methanol disrupts the hydrophobic and ionic interactions holding the analytes on the sorbent, ensuring complete elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A/B (98:2). Vortex and transfer to an HPLC vial for analysis.

Data Analysis and Method Performance

System Suitability and Calibration
  • System Suitability: Before analysis, inject a standard mixture to verify system performance. Key parameters include retention time reproducibility (RSD < 2%), peak area precision (RSD < 5%), and theoretical plates (>5000).

  • Calibration: Prepare a calibration curve by spiking blank, extracted matrix with known concentrations of the reference standard(s) over the expected sample concentration range (e.g., 1-1000 ng/mL). A linear regression with a weighting factor (1/x or 1/x²) is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Example Results

The following table presents hypothetical data for a calibration curve and quality control (QC) samples to demonstrate expected method performance.

Table 2: Example Calibration and QC Data

AnalyteSample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
This compoundCalibrator 11.01.1110.0
Calibrator 5100.098.598.5
Calibrator 81000.01012.0101.2
QC Low3.02.893.3
QC Mid300.0315.0105.0
QC High800.0780.097.5
N-acetyl MetaboliteQC Mid300.0291.097.0
Hydroxylated MetaboliteQC Mid300.0309.0103.0

Overall Experimental Workflow

The entire process from sample receipt to final data reporting is visualized below. This self-validating system incorporates calibration and quality control checks at its core to ensure data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Urine Sample Collection + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (37°C, 4h) Sample->Hydrolysis SPE 3. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Recon 4. Evaporation & Reconstitution SPE->Recon Inject 5. HPLC-UV/MS Injection Recon->Inject Acquire 6. Data Acquisition (Gradient Elution) Inject->Acquire Integrate 7. Peak Integration Acquire->Integrate Cal Calibration Standards Quantify 8. Quantification (vs. Calibration Curve) Cal->Quantify QC Quality Controls QC->Quantify Integrate->Quantify Report 9. Final Report Quantify->Report

Caption: Comprehensive workflow for the analysis of this compound.

Conclusion

The methodology detailed herein provides a reliable and robust framework for the quantitative analysis of this compound and its putative metabolites in complex biological matrices. By combining efficient reverse-phase chromatography with a thorough solid-phase extraction protocol, this method achieves the sensitivity and selectivity required for pharmacokinetic and toxicological research. The principles and causal explanations provided should enable researchers to successfully implement, adapt, and validate this method for their specific applications.

References

Application Note & Protocols: 1H-1,2,3-Benzotriazol-4-amine as a Privileged Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-1,2,3-benzotriazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide focuses on a particularly valuable starting material, 1H-1,2,3-benzotriazol-4-amine, a versatile building block for constructing novel and potent bioactive heterocyclic systems. The presence of both a reactive exocyclic primary amine and the triazole ring's nitrogen atoms provides multiple handles for synthetic diversification. This document provides detailed, field-proven protocols for the synthesis of prominent classes of bioactive heterocycles derived from this scaffold, explains the rationale behind key experimental choices, and offers insights into their biological applications.

The Strategic Value of the this compound Scaffold

This compound (also known as 4-amino-1H-benzotriazole) is an aromatic amine that offers two primary sites for chemical modification: the exocyclic amino group at the 4-position and the nitrogen atoms of the triazole ring. The amino group serves as an excellent nucleophile and a foundational point for annulation reactions to build fused heterocyclic systems. The triazole nitrogens, particularly N1 and N2, can be selectively alkylated or acylated to modulate the compound's physicochemical properties and biological activity.[2][3] This dual reactivity allows for the creation of a vast and diverse chemical library from a single, readily available precursor.

cluster_0 This compound Scaffold mol mol N1 label_N1 Triazole Nitrogens (N1/N2): Target for N-alkylation/acylation to modulate solubility, metabolic stability, and receptor binding. N1->label_N1 NH2 label_NH2 Exocyclic Amine (-NH2): Primary site for building fused heterocyclic systems (e.g., quinazolines, triazines) via condensation and cyclization reactions. NH2->label_NH2

Caption: Key reactive sites on the this compound scaffold.

Synthesis of Fused Heterocycles: Targeting Cancer Pathways

The primary amino group of this compound is a powerful tool for constructing complex, fused polycyclic systems with potent biological activity. A prominent application is in the development of novel anticancer agents.

Protocol: Synthesis of Benzotriazolo[4,5-f]quinazolines as Tubulin Polymerization Inhibitors

Rationale and Scientific Context: Quinazoline derivatives are well-established as potent anticancer agents, with many acting as inhibitors of crucial cellular targets like tubulin.[5] By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Fusing the benzotriazole moiety to the quinazoline core can enhance binding affinity and introduce novel structure-activity relationships (SAR).[5] The following protocol outlines a common strategy for constructing the quinazoline ring system from an aromatic amine precursor.

Experimental Workflow Diagram:

G start 1H-1,2,3-Benzotriazol- 4-amine step1 Step 1: Acylation (e.g., 2-aminobenzoyl chloride) Pyridine, DCM start->step1 inter Amide Intermediate step1->inter step2 Step 2: Cyclization (e.g., POCl3 or Acetic Acid) Reflux inter->step2 product Benzotriazolo[4,5-f]quinazoline Derivative step2->product

Caption: General workflow for the synthesis of fused quinazoline systems.

Detailed Protocol:

  • Amide Formation:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol) under a nitrogen atmosphere, add pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of the desired acyl chloride (e.g., 2-nitrobenzoyl chloride, 1.1 eq) in anhydrous DCM dropwise over 30 minutes. Causality Note: The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The dropwise addition at low temperature controls the exothermicity of the acylation reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Reductive Cyclization (for nitro-substituted intermediates):

    • Dissolve the crude amide intermediate from Step 1 in ethanol or acetic acid.

    • Add a reducing agent such as iron powder (5.0 eq) and a catalytic amount of ammonium chloride or concentrated HCl. Causality Note: This step simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization to form the quinazolinone ring.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cooling, filter the mixture through a pad of Celite to remove the iron salts, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the target benzotriazolo[4,5-f]quinazolinone.

Self-Validation and Characterization:

  • Expected Yield: 40-70% over two steps.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR (disappearance of starting material signals, appearance of quinazolinone signals), and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

  • Purity: Assess purity using HPLC (>95% is desirable for biological assays).

Biological Activity Data:

Compound IDTarget Cell LineIC₅₀ (µM)Citation
ARV-2MCF-7 (Breast)3.16[5]
ARV-2HeLa (Cervical)5.31[5]
ARV-2HT-29 (Colon)10.6[5]
ARV-3MCF-7 (Breast)>10[5]

Synthesis of N-Substituted Derivatives: Targeting Microbial Pathogens

The triazole nitrogens of the benzotriazole core provide an alternative site for derivatization, leading to compounds with potent antimicrobial properties. N-alkylation is a common and effective strategy.[6][7][8]

Protocol: Regioselective N-Alkylation for Antimicrobial Agents

Rationale and Scientific Context: N-alkylation of benzotriazole can lead to two primary regioisomers: N1- and N2-substituted products. The N1-isomer is generally the thermodynamic product and is often formed preferentially under thermal conditions.[2] These N-substituted derivatives, particularly those incorporating specific pharmacophores, have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][7] The protocol below details a general method for synthesizing N1-alkylated benzotriazole derivatives.

Reaction Scheme:

cluster_reactants cluster_products start 1H-1,2,3-Benzotriazol- 4-amine plus1 + reagent R-X (Alkyl Halide) arrow K₂CO₃, DMF 80-90 °C plus2 + prod1 N1-alkylated product (Major) prod2 N2-alkylated product (Minor) cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: General scheme for the N-alkylation of the benzotriazole core.

Detailed Protocol:

  • Setup:

    • In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, 15 mL/mmol). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the triazole N-H, forming the nucleophilic benzotriazolide anion. DMF is a polar aprotic solvent that effectively solvates the cation and facilitates the Sₙ2 reaction.

    • Add the desired alkylating agent (e.g., benzyl bromide, chloroacetonitrile, 1.2 eq) to the mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. For less reactive halides, microwave irradiation can be employed to shorten reaction times and improve yields.[7]

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL/mmol). This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual DMF and inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to isolate the desired N1-isomer.

Self-Validation and Characterization:

  • Expected Yield: 60-90%.

  • Characterization: Differentiating between N1 and N2 isomers is critical. ¹³C NMR is often diagnostic; the symmetry of the N2-isomer results in fewer signals for the benzene ring carbons compared to the asymmetric N1-isomer. HRMS will confirm the mass.

  • Purity: Assess purity via HPLC or melting point analysis.

Antimicrobial Activity Data:

Compound ClassPathogenMIC (µM)Citation
Benzotriazole-based β-amino alcohol (4e)Staphylococcus aureus8[6]
Benzotriazole-based β-amino alcohol (4k)Bacillus subtilis16[6]
Benzotriazole-based oxazolidine (5g)Bacillus subtilis8[6]

Troubleshooting and Key Considerations

  • Regioselectivity in N-alkylation: While N1-alkylation is often favored, the ratio of N1:N2 isomers can be influenced by the solvent, counter-ion, and the nature of the alkylating agent. Solvent-free conditions using catalysts like SiO₂ and TBAB have been reported to give high regioselectivity for the N1-isomer.[3]

  • Purification: Many benzotriazole derivatives possess moderate polarity and can be challenging to separate from reaction byproducts. Careful selection of chromatographic conditions (solvent system, gradient) is essential. Recrystallization is often an effective final purification step.

  • Solubility: Some synthesized heterocycles may have poor solubility in common organic solvents or aqueous media for biological testing. This should be considered during the design phase, and solubilizing groups can be incorporated if necessary.

  • Safety: Handle all reagents, especially alkylating agents and solvents like DMF, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its dual reactive sites allow for the rational design and synthesis of diverse heterocyclic structures. The protocols detailed herein for the construction of fused quinazolines and N-alkylated derivatives provide a robust starting point for researchers aiming to develop novel therapeutics targeting cancer and microbial infections. The rich pharmacology of the benzotriazole core ensures that its derivatives will remain a focal point of drug discovery and development efforts.[1][3]

References

Application Notes and Protocols: The Strategic Use of 1H-1,2,3-Benzotriazol-4-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Crop Protection

The ever-present challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, heterocyclic compounds have emerged as a cornerstone for the design of new active ingredients. Among these, the benzotriazole scaffold has garnered significant attention due to its diverse biological activities, including antifungal, herbicidal, and insecticidal properties. This technical guide focuses on a key intermediate, 1H-1,2,3-benzotriazol-4-amine , and its strategic application in the synthesis of next-generation agrochemicals. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols for its derivatization, and explore the biological efficacy of the resulting compounds, offering researchers and drug development professionals a comprehensive resource for innovation in crop protection.

The presence of a reactive primary amino group at the 4-position of the benzotriazole ring system offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse pharmacophores and the fine-tuning of the molecule's physicochemical properties to enhance its biological activity and selectivity. This guide will specifically explore the synthesis of Schiff bases, a class of compounds known for their broad spectrum of biological activities, by leveraging the reactivity of this compound.

Core Concepts: The Versatility of the Benzotriazole Moiety

Benzotriazole and its derivatives are recognized for their wide array of applications, from corrosion inhibitors to precursors in pharmaceutical and agrochemical synthesis.[1][2] The fused benzene and triazole rings create a unique electronic environment that contributes to the stability and biological activity of the resulting molecules. The introduction of an amino group at the 4-position provides a nucleophilic center, enabling reactions such as acylation, alkylation, and, most notably for this guide, condensation with carbonyl compounds to form Schiff bases (imines).

Schiff bases are characterized by the presence of a carbon-nitrogen double bond (-C=N-). This functional group is implicated in the biological activity of many compounds, and its formation is a straightforward and efficient chemical transformation.[3][4] The synthesis of Schiff bases from this compound allows for the facile introduction of a wide variety of substituted aryl or alkyl groups, thereby creating a library of diverse chemical entities for biological screening.

Application in Agrochemical Synthesis: A Focus on Fungicidal and Herbicidal Activity

While direct applications of this compound in commercially available agrochemicals are not extensively documented, its derivatives, particularly Schiff bases, hold significant promise. Research on analogous heterocyclic amines, such as 4-amino-1,2,4-triazoles, has demonstrated that their Schiff base derivatives possess potent fungicidal activity against various plant pathogens.[3] This provides a strong rationale for exploring the agrochemical potential of Schiff bases derived from this compound.

Furthermore, the broader class of benzotriazole derivatives has been investigated for herbicidal properties. For instance, certain N-substituted benzotriazoles have shown herbicidal efficacy.[5] The derivatization of the 4-amino group can lead to compounds with novel modes of action or improved herbicidal spectrum and crop selectivity.

Synthetic Protocols: Preparation of Schiff Bases from this compound

The following protocols provide a detailed, step-by-step methodology for the synthesis of Schiff bases derived from this compound. These protocols are designed to be adaptable for the synthesis of a variety of derivatives by substituting different aromatic aldehydes.

Protocol 1: General Synthesis of N-(Substituted-benzylidene)-1H-1,2,3-benzotriazol-4-amines

This protocol outlines the acid-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring until a clear solution is obtained.

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Expected Observations:

  • A color change may be observed upon the addition of the aldehyde and catalyst.

  • The formation of a solid precipitate upon cooling indicates product formation.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the amine and the aldehyde and is relatively easy to remove after the reaction.

  • Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the benzotriazole.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Amine This compound in Ethanol Catalyst Glacial Acetic Acid (cat.) Amine->Catalyst Aldehyde Substituted Aromatic Aldehyde Aldehyde->Catalyst Reflux Reflux (2-4h) Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Schiff Base Product Recrystallization->Product

Caption: Synthetic workflow for the preparation of Schiff bases.

Data Presentation: Expected Physicochemical Properties and Biological Activity

The following table summarizes the expected properties of representative Schiff bases synthesized from this compound and their potential agrochemical activity based on analogous compounds.

Compound IDSubstituent (R) on AldehydeMolecular FormulaMolecular Weight ( g/mol )Expected Biological ActivityReference Analogy
SB-1 -H (Benzaldehyde)C₁₃H₁₀N₄222.25Fungicidal, Herbicidal[3][4]
SB-2 4-Cl (4-Chlorobenzaldehyde)C₁₃H₉ClN₄256.69Enhanced Fungicidal[3]
SB-3 4-OCH₃ (4-Methoxybenzaldehyde)C₁₄H₁₂N₄O252.27Moderate Fungicidal[3]
SB-4 4-NO₂ (4-Nitrobenzaldehyde)C₁₃H₉N₅O₂267.24Potent Fungicidal, Herbicidal[3][4]

Note: The biological activity is predicted based on studies of Schiff bases derived from other amino-heterocycles. Experimental validation is required.

Mechanism of Action: A Plausible Hypothesis

The mode of action of Schiff bases in biological systems is often attributed to the azomethine linkage. It is hypothesized that the imine nitrogen can coordinate with metal ions present in essential enzymes of the target pest or pathogen, thereby inhibiting their function. For fungi, this could involve enzymes crucial for cell wall synthesis or respiration. In the case of herbicidal activity, the Schiff bases might interfere with photosynthetic processes or amino acid biosynthesis in susceptible plants. The specific mechanism will depend on the overall structure of the molecule, including the nature of the substituent on the aromatic ring.

Visualization of a Potential Mechanism of Action

MoA SchiffBase Schiff Base Derivative (-C=N-) ActiveSite Enzyme Active Site (with Metal Ion) SchiffBase->ActiveSite Enzyme Target Enzyme (e.g., in Fungus or Weed) Inhibition Enzyme Inhibition ActiveSite->Inhibition Disruption Disruption of Metabolic Pathway Inhibition->Disruption Outcome Fungicidal or Herbicidal Effect Disruption->Outcome

Caption: Hypothesized mechanism of enzyme inhibition by Schiff bases.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward formation of Schiff bases provides a rapid and efficient means to generate a diverse library of compounds for biological screening. The promising fungicidal and herbicidal activities observed in analogous heterocyclic Schiff bases strongly support the potential of these new derivatives in crop protection.

Future research should focus on the synthesis of a broad range of Schiff bases with diverse electronic and steric properties to establish a comprehensive structure-activity relationship (SAR). In vivo testing against a panel of relevant plant pathogens and weed species is crucial to validate the in vitro findings and identify lead candidates for further development. Furthermore, investigations into the mode of action of these novel compounds will provide valuable insights for the design of more potent and selective agrochemicals.

References

Application Notes & Protocols: Derivatization of 1H-1,2,3-Benzotriazol-4-amine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-1,2,3-Benzotriazol-4-amine is a key chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its accurate and sensitive quantification in diverse matrices, from reaction mixtures to biological fluids, is paramount for process optimization, quality control, and pharmacokinetic studies. However, the inherent physicochemical properties of this compound, such as its polarity and potential for low volatility, can present challenges for direct analysis by modern chromatographic techniques.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound to enhance its detectability for analytical purposes. We will delve into the rationale behind derivatization, explore two robust derivatization strategies for high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS), and provide step-by-step protocols grounded in established chemical principles.

The primary objective of derivatization in this context is to chemically modify the this compound molecule to introduce a feature that is more amenable to detection. For HPLC, this typically involves the attachment of a fluorescent tag, or fluorophore, to the primary amine group. For GC-MS, derivatization aims to increase the volatility and thermal stability of the analyte while introducing a specific mass fragmentation pattern for confident identification.

I. Strategy 1: Pre-column Fluorescence Derivatization for HPLC Analysis

For sensitive quantification of this compound in liquid samples, pre-column derivatization with a fluorescent reagent is a highly effective strategy. This approach significantly enhances the sensitivity of detection compared to standard UV-Vis absorption, allowing for the analysis of trace amounts of the analyte. We will focus on two widely used and reliable derivatizing agents for primary amines: Fluorescamine and Dansyl Chloride.

A. Derivatization with Fluorescamine

1. Mechanistic Rationale:

Fluorescamine is a non-fluorescent compound that reacts rapidly and specifically with primary amines to form highly fluorescent pyrrolinone derivatives.[1][2] The reaction is nearly instantaneous at room temperature in an aqueous buffered system. A significant advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals and improved signal-to-noise ratios.[1] The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl groups of the spiro-lactone system of fluorescamine, followed by ring opening and subsequent cyclization to form the fluorescent product.

2. Experimental Protocol: Fluorescamine Derivatization

  • Reagents and Materials:

    • This compound standard or sample solution

    • Fluorescamine solution: Prepare fresh daily by dissolving 15 mg of fluorescamine in 50 mL of HPLC-grade acetone or acetonitrile.[1]

    • Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of HPLC-grade water, adjust pH to 9.0 with 1 M sodium hydroxide.

    • HPLC-grade acetone or acetonitrile

    • HPLC-grade water

    • Vortex mixer

    • Micropipettes

    • HPLC vials

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture). The final concentration should be within the expected linear range of the assay.

    • Buffering: In a microcentrifuge tube, add 100 µL of the sample or standard solution to 200 µL of the 0.2 M borate buffer (pH 9.0).

    • Derivatization Reaction: While vigorously vortexing the buffered sample, rapidly add 100 µL of the fluorescamine solution. The reaction is extremely fast and should be complete within a minute.[1]

    • Sample Dilution and Injection: Dilute the reaction mixture with the HPLC mobile phase if necessary. The derivatized sample is now ready for injection into the HPLC system.

3. HPLC-Fluorescence Detection Conditions (Starting Point):

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is recommended. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector Wavelengths:

    • Excitation (λex): ~390 nm

    • Emission (λem): ~475 nm[3]

  • Injection Volume: 10-20 µL

B. Derivatization with Dansyl Chloride

1. Mechanistic Rationale:

5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is another classic and robust derivatizing agent for primary and secondary amines.[4][5] It reacts with the primary amine of this compound in an alkaline medium to form a stable and highly fluorescent N-dansyl sulfonamide derivative.[4] The reaction is based on the nucleophilic substitution of the chlorine atom of the sulfonyl chloride group by the amine. The resulting dansylated derivative exhibits strong fluorescence, enabling highly sensitive detection.[5]

2. Experimental Protocol: Dansyl Chloride Derivatization

  • Reagents and Materials:

    • This compound standard or sample solution

    • Dansyl Chloride solution: Prepare fresh by dissolving 10 mg of Dansyl Chloride in 10 mL of HPLC-grade acetone. Store protected from light.

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5-10.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water and adjust the pH with 1 M sodium hydroxide.[6]

    • Quenching Solution (e.g., 2% (v/v) aqueous solution of methylamine hydrochloride or 10% Ammonium Hydroxide).[6]

    • HPLC-grade acetone

    • HPLC-grade water

    • Vortex mixer

    • Heating block or water bath

    • Micropipettes

    • HPLC vials

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

    • Buffering: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 100 µL of the sodium bicarbonate buffer.

    • Derivatization Reaction: Add 100 µL of the Dansyl Chloride solution to the buffered sample. Vortex the mixture thoroughly.

    • Incubation: Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes in the dark.[7]

    • Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to react with the excess Dansyl Chloride.

    • Sample Preparation for HPLC: The derivatized sample can be directly injected or diluted with the mobile phase before injection into the HPLC system.

3. HPLC-Fluorescence Detection Conditions (Starting Point):

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is typically used.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector Wavelengths:

    • Excitation (λex): ~330-350 nm[6]

    • Emission (λem): ~520-550 nm[6]

  • Injection Volume: 10-20 µL

Quantitative Data Summary for HPLC-Fluorescence Methods

The following table provides expected performance characteristics for the analysis of primary amines using these derivatization strategies. The exact values for this compound will require experimental validation.

ParameterFluorescamine DerivatizationDansyl Chloride Derivatization
Limit of Detection (LOD) 0.8 - 2.9 ng[2]0.015 - 0.075 µg/mL for biogenic amines[6]
Limit of Quantification (LOQ) Typically in the low ng/mL range0.05 - 0.25 µg/mL for biogenic amines[6]
Linearity (r²) > 0.99> 0.9989[6]
Recovery Dependent on sample matrix and extraction79.3 - 110.3%[6]

Experimental Workflow for HPLC Derivatization

HPLC_Derivatization_Workflow cluster_fluorescamine Fluorescamine Derivatization cluster_dansyl Dansyl Chloride Derivatization F_Start Sample/Standard Solution F_Buffer Add Borate Buffer (pH 9.0) F_Start->F_Buffer F_Deriv Add Fluorescamine Solution (in Acetone/ACN) F_Buffer->F_Deriv F_Vortex Vortex Vigorously F_Deriv->F_Vortex F_Inject Inject into HPLC F_Vortex->F_Inject D_Start Sample/Standard Solution D_Buffer Add Bicarbonate Buffer (pH 9.5-10.5) D_Start->D_Buffer D_Deriv Add Dansyl Chloride Solution (in Acetone) D_Buffer->D_Deriv D_Incubate Incubate at 60°C D_Deriv->D_Incubate D_Quench Quench with Amine Solution D_Incubate->D_Quench D_Inject Inject into HPLC D_Quench->D_Inject GCMS_Derivatization_Workflow Start Aqueous Sample/Standard Buffer Add Na2HPO4 Buffer Start->Buffer Deriv_Extract Add Ternary Mixture: Acetic Anhydride Acetonitrile (Disperser) Toluene (Extractor) Buffer->Deriv_Extract Vortex Vortex Vigorously Deriv_Extract->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Toluene Layer Centrifuge->Collect Inject Inject into GC-MS Collect->Inject

References

Troubleshooting & Optimization

Purification of crude 1H-1,2,3-benzotriazol-4-amine by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1H-1,2,3-Benzotriazol-4-amine

Welcome to the technical support guide for the purification of crude this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of this important heterocyclic amine. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when approaching this purification.

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Given the structure of this compound, which contains both a polar benzotriazole core and an amine group, polar solvents are the most logical starting point.[1] Based on solubility principles and data for similar benzotriazole derivatives, ethanol or an ethanol/water mixed solvent system are promising initial choices.[2][3] The compound is known to be soluble in alcohols.[1] The ideal solvent should dissolve the crude material completely at an elevated temperature but exhibit poor solubility at or below room temperature to ensure maximum recovery.[4] We strongly recommend performing a small-scale solvent screen with your crude material to empirically determine the optimal solvent or solvent pair.

Q2: My solution is deeply colored. Will recrystallization remove the color?

A2: Not always on its own. If the colored impurities have solubility profiles similar to your target compound, they may co-crystallize. For removing colored impurities, which are often large, polar, conjugated molecules, the use of activated carbon (charcoal) is recommended.[3] Add a small amount (typically 1-2% of the crude product's weight) to the hot, dissolved solution and keep the solution heated for 5-10 minutes. The activated carbon adsorbs the colored impurities. You must then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[3][5]

Q3: As an amine, are there any special handling considerations during recrystallization?

A3: Yes. Aromatic amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning yellow, brown, or darker). While often not a major issue for a standard recrystallization, if you are working with a highly pure final product or the process involves prolonged heating, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2] Additionally, due to the basic nature of the amine group, avoid using strongly acidic solvents, which could protonate the amine to form a salt, drastically altering its solubility characteristics.[6]

Troubleshooting & Optimization Guide

This guide provides solutions to more complex issues that may arise during the recrystallization process.

Problem 1: No Crystals Form Upon Cooling

This is a common issue that typically points to a problem with solution saturation.

  • Possible Cause A: The solution is not sufficiently saturated.

    • Explanation: This is the most frequent cause of crystallization failure.[7] Too much solvent was added during the dissolution step, and the concentration of the desired compound does not exceed its solubility limit even at low temperatures.[4]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent.[7][8] Once the volume is reduced, allow the solution to cool again. If you observe cloudiness (nascent precipitation) in the hot solution, you are near the saturation point.

  • Possible Cause B: The solution is supersaturated.

    • Explanation: Sometimes, a solution can hold more dissolved solute than its equilibrium solubility allows, a state known as supersaturation. Crystal formation requires a nucleation event—a starting point for crystals to grow.[4]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][8] The microscopic imperfections on the glass provide nucleation sites, initiating crystallization.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[4][8]

Problem 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This impure oil often solidifies into an amorphous mass if cooled further, trapping impurities.[5][8]

  • Possible Cause A: The solution is too saturated or cooled too quickly.

    • Explanation: If the concentration of the solute is extremely high, it may crash out of solution faster than it can form an ordered crystal lattice. This is exacerbated by rapid cooling.

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the saturation.[7] Allow the flask to cool very slowly. Insulating the flask can promote the slow cooling necessary for high-quality crystal formation.[8]

  • Possible Cause B: The melting point of the solute is below the boiling point of the solvent.

    • Explanation: If the compound melts in the hot solvent, it will separate as a liquid. This is also common when significant impurities are present, which can depress the melting point of the mixture.[5][8]

    • Solution: If possible, switch to a lower-boiling point solvent in which the compound is still soluble. Alternatively, if impurities are the suspected cause, an initial purification by another method, such as column chromatography, may be required before attempting recrystallization.[7]

Problem 3: The Final Yield is Low

A successful recrystallization balances purity with yield. A low yield indicates that a significant portion of your compound was lost.

  • Possible Cause A: Using an excessive amount of solvent.

    • Explanation: While some product will always remain in the mother liquor due to its inherent solubility, using too much solvent maximizes this loss.[4] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solution: To recover some of the lost product, you can concentrate the mother liquor (the remaining solution after filtration) by boiling off some solvent and cooling it again to obtain a second crop of crystals.[2] Be aware that this second crop is typically less pure than the first.

  • Possible Cause B: Premature crystallization during hot filtration.

    • Explanation: If you perform a hot filtration to remove insoluble impurities or activated charcoal, the solution can cool as it passes through the funnel, causing your product to crystallize on the filter paper.[5]

    • Solution: Ensure all your filtration equipment is pre-heated.[2] Place the filter funnel and receiving flask on a hot plate or in an oven before use. Using a small excess of hot solvent can also help prevent premature crystallization, which can then be boiled off after filtration is complete.[5]

  • Possible Cause C: Product loss during washing.

    • Explanation: Washing the collected crystals is necessary to remove residual mother liquor. However, using a solvent that is not ice-cold or using too much of it will redissolve a portion of your purified product.[4]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2][4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure. Volumes and solvent choice should be optimized based on the results of a preliminary solvent screen.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Activated Carbon (optional)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel, filter flask, and filter paper

  • Glass rod

  • Ice bath

Quantitative Parameter Summary
ParameterRecommended ValueRationale
Crude Material to Solvent Ratio Start with ~15-20 mL solvent per gram of crudeEnsures sufficient volume for dissolution while avoiding excessive solvent that lowers yield.[4]
Dissolution Temperature Just below the solvent's boiling pointMaximizes solubility of the target compound without boiling off excessive solvent.
Activated Carbon (Optional) 1-2% of crude material weightSufficient for adsorbing colored impurities without adsorbing significant product.[3]
Cooling Rate Slow cooling to room temp, then ice bathSlow cooling promotes the formation of larger, purer crystals.[8]
Washing Solvent Volume Minimal volume to cover crystalsPrevents significant product loss due to re-dissolving.[4]
Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 95% ethanol) and begin heating the mixture with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat the mixture with stirring for 5-10 minutes.[3]

  • Hot Gravity Filtration (If Needed): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Gradual cooling is crucial for forming pure, well-defined crystals.[8] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass or use a vacuum oven.

Visual Workflow and Logic Diagrams

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Charcoal dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter Yes cool Slow Cool & Induce Crystallization decolorize->cool No hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node TroubleshootingTree start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield cause_solvent Too Much Solvent? no_crystals->cause_solvent sol_evap Evaporate Solvent & Re-cool cause_solvent->sol_evap Yes cause_super Supersaturated? cause_solvent->cause_super No sol_induce Scratch Flask or Add Seed Crystal cause_super->sol_induce Yes cause_sat Too Saturated or Rapid Cooling? oiling_out->cause_sat sol_reheat Reheat, Add Solvent, Cool Slowly cause_sat->sol_reheat Yes cause_impurity High Impurity Level? cause_sat->cause_impurity No sol_chrom Consider Prior Chromatography cause_impurity->sol_chrom Yes cause_loss Product Loss? low_yield->cause_loss sol_check Review: - Min. Hot Solvent - Pre-heat Funnel - Use Ice-Cold Wash cause_loss->sol_check Yes

References

Optimizing reaction conditions for the synthesis of 1H-1,2,3-benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-1,2,3-benzotriazol-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions for higher yield and purity.

Section 1: General Synthesis & Core Principles

This section covers fundamental questions regarding the most reliable synthetic strategy and the underlying chemical principles.

Q1: What is the most robust and common synthetic route to this compound?

The most established and reliable method is a two-step process starting from 3-nitro-1,2-phenylenediamine. This approach offers good control over regioselectivity and generally provides a clean product.

The overall synthetic workflow is as follows:

  • Diazotization & Cyclization: 3-nitro-1,2-phenylenediamine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral or acetic acid) to form the intermediate, 4-nitro-1H-1,2,3-benzotriazole.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product, this compound.

This strategy is often preferred over the direct diazotization of 1,2,3-triaminobenzene due to the higher stability and commercial availability of the nitro-substituted starting material.

Synthesis_Workflow cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Reduction cluster_2 Purification start 3-Nitro-1,2- phenylenediamine reagents1 NaNO₂, Acetic Acid Water, 0-5 °C start->reagents1 intermediate 4-Nitro-1H-1,2,3- benzotriazole reagents1->intermediate reagents2 Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) intermediate->reagents2 product 1H-1,2,3-Benzotriazol- 4-amine reagents2->product purification Recrystallization or Column Chromatography product->purification final_product Pure Product purification->final_product Troubleshooting_Diazotization start Low Yield or Tar Formation? q_temp Was Temp < 5°C? start->q_temp q_reagents Are Reagents Fresh? q_temp->q_reagents Yes sol_temp Solution: Improve Cooling (Ice/Salt Bath) q_temp->sol_temp No q_addition Slow Nitrite Addition? q_reagents->q_addition Yes sol_reagents Solution: Use Fresh Sodium Nitrite q_reagents->sol_reagents No q_addition->start Yes (Re-evaluate setup) sol_addition Solution: Add NaNO₂ Slowly & Dropwise q_addition->sol_addition No

Technical Support Center: Regioselective Functionalization of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of 1H-1,2,3-benzotriazol-4-amine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving regioselective functionalization of this versatile yet intricate scaffold. Here, we move beyond simple protocols to explore the underlying principles governing reactivity, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Foundational Challenge: Understanding the Competing Reactive Sites

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical nature of this compound. The molecule possesses multiple nucleophilic centers, leading to a complex reactivity profile. The primary challenge stems from controlling whether a reaction occurs on the triazole ring nitrogens (N1, N2, N3) or the exocyclic 4-amino group.

The triazole ring exists in a dynamic equilibrium between two tautomeric forms, 1H and 2H, further complicating selective functionalization.[1] The 4-amino group is a strong electron-donating group, which significantly influences the electronic properties of the entire heterocyclic system.[2]

Caption: Competing nucleophilic sites on the this compound scaffold.

Troubleshooting Guide & FAQs

Problem Area: Poor Regioselectivity in N-Alkylation and N-Arylation

Question: My N-alkylation reaction is yielding an inseparable mixture of N1- and N2-substituted isomers. How can I improve the selectivity?

Answer: This is the most common challenge. The N1/N2 isomer ratio is highly dependent on the interplay between kinetic and thermodynamic control, which can be manipulated by carefully selecting your reaction conditions. Generally, N1-alkylation is the kinetically favored pathway due to the higher electron density at this position, while the N2-isomer can sometimes be the more thermodynamically stable product.[3]

Causality & Strategic Solutions:

  • Steric Hindrance: Bulky electrophiles will preferentially react at the less sterically hindered N1 position.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the transition state leading to the N1 product.

  • Counter-ion Effects: The choice of base and the resulting counter-ion can influence selectivity through coordination effects.

  • Catalysis: Modern synthetic methods offer powerful catalytic control. For instance, Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3) have been shown to selectively catalyze N1-alkylation with diazoalkanes.[4] Conversely, specific rhodium-based catalysts can promote unprecedented N2-selectivity.[1][5]

Alkylation_Pathways Competing N1 vs. N2 Alkylation Pathways Start This compound + Electrophile (R-X) Conditions Reaction Conditions (Solvent, Base, Temp, Catalyst) Start->Conditions N1_Product N1-Alkylated Product (Kinetic Preference) N2_Product N2-Alkylated Product (Thermodynamic Preference) Conditions->N1_Product Low Temp, Bulky R-X, B(C6F5)3 Catalyst Conditions->N2_Product High Temp, Rh(II) Catalyst

Caption: Influence of reaction conditions on the outcome of N-alkylation.

Troubleshooting Table: N-Alkylation Regioselectivity

SymptomPossible CauseRecommended Action
Mixture of N1/N2 isomers Reaction conditions favor both pathways.Lower the reaction temperature to favor the kinetic N1 product. Use a bulkier electrophile. Screen different bases (e.g., K2CO3, Cs2CO3, NaH).
Exclusive N1-isomer desired Standard conditions are not selective enough.Employ a catalytic system known for N1-selectivity, such as B(C6F5)3 with a diazoalkane electrophile.[4]
Exclusive N2-isomer desired N1 pathway is kinetically dominant.Explore rhodium-catalyzed reactions with diazo compounds, which proceed via a nonclassical pathway to favor N2 substitution.[5]
Low overall yield Substrate decomposition or side reactions.Ensure anhydrous conditions. Use a milder base. Consider a different electrophile (e.g., Mitsunobu reaction with an alcohol).
Problem Area: Unwanted Reactivity at the C4-Amino Group

Question: I am attempting to perform a reaction on the triazole ring (e.g., acylation, arylation), but my reagent is reacting with the 4-amino group instead. How can I prevent this?

Answer: This is a classic chemoselectivity problem that arises from the high nucleophilicity of the exocyclic amino group. The most robust solution is to temporarily "mask" or protect the amino group while you perform the desired transformation on the triazole ring. The protecting group can then be removed in a final step.

The Protect-Functionalize-Deprotect Strategy:

The choice of protecting group is critical and must be orthogonal to the conditions of your subsequent reaction step(s).[6][7] For many applications, the tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions.

Protect_Deprotect_Workflow Protect-Functionalize-Deprotect Workflow Start Starting Material (4-Amino-BTA) Protect Step 1: Protect (e.g., + Boc2O) Start->Protect Protected_SM N-Boc-Protected 4-Amino-BTA Protect->Protected_SM Functionalize Step 2: Functionalize (e.g., N1-Alkylation) Protected_SM->Functionalize Protected_Product N1-Alkyl, N-Boc Product Functionalize->Protected_Product Deprotect Step 3: Deprotect (e.g., + TFA) Protected_Product->Deprotect Final_Product Final Product (N1-Alkyl-4-Amino-BTA) Deprotect->Final_Product

Caption: A generalized workflow for selective functionalization using a protecting group strategy.

Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain the N-Boc protected compound.

Problem Area: Challenges with Functionalizing the Benzene Ring

Question: I need to introduce a substituent at the C7 position of the benzene ring. Direct electrophilic aromatic substitution is giving me a complex mixture of products. What is a better approach?

Answer: You are correct; direct electrophilic substitution is notoriously difficult to control. The triazole ring acts as a deactivating group, while the C4-amino group is a powerful ortho-, para-director, leading to poor regioselectivity. A more reliable and powerful strategy is to use the existing amino group as a synthetic handle via the Sandmeyer reaction .[8][9]

This classic transformation allows you to convert the arylamine into a diazonium salt, which is an excellent leaving group that can be displaced by a wide variety of nucleophiles (e.g., halides, cyanide) in the presence of a copper(I) catalyst.[10][11] The newly installed functional group can then serve as a handle for further modifications, such as metal-catalyzed cross-coupling reactions.

Sandmeyer_Reaction Sandmeyer Reaction for Benzene Ring Functionalization Start This compound Diazotization Step 1: Diazotization (NaNO2, HBr, 0 °C) Start->Diazotization Diazonium Benzotriazole-4-diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Displacement Step 2: Displacement (+ CuBr) Diazonium->Displacement Product 4-Bromo-1H-1,2,3-benzotriazole Displacement->Product Coupling Further Reactions (e.g., Suzuki, Buchwald-Hartwig) Product->Coupling

Caption: Using the Sandmeyer reaction to convert the C4-amino group into a versatile halide handle.

Protocol: Sandmeyer Bromination of this compound

  • Diazotization: Suspend this compound (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq.) in HBr and cool it in an ice bath.

  • Displacement: Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic phase, dry it, and concentrate it. Purify the resulting 4-bromobenzotriazole via column chromatography or recrystallization.

This 4-bromo derivative is now an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups at the C4 position.[12][13][14]

References

Technical Support Center: Synthesis of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-1,2,3-benzotriazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Overview of Synthetic Strategies

This compound is a crucial building block in medicinal chemistry, often used as a precursor for pharmacologically active compounds.[1] The most prevalent synthetic routes involve a two-step process starting from a substituted benzene ring. The key transformations are the formation of the triazole ring and the introduction or unmasking of the 4-amino group.

The two primary pathways are:

  • Route A: Reduction of a Nitro Precursor. This is the most common method. It begins with the diazotization and cyclization of 3-nitro-1,2-phenylenediamine to form 4-nitro-1H-1,2,3-benzotriazole, followed by the selective reduction of the nitro group to the desired amine.

  • Route B: Cyclization of a Diamine Precursor. This route involves the direct cyclization of 1,2,3-triaminobenzene. However, the stability and availability of the starting material make this route less common.

G cluster_route_a Route A: Nitro Reduction Pathway cluster_route_b Route B: Direct Cyclization Pathway A 3-Nitro-1,2-phenylenediamine B Diazotization & Cyclization (NaNO₂, Acid) A->B C 4-Nitro-1H-1,2,3-benzotriazole B->C D Reduction C->D E This compound (Target Molecule) D->E F 1,2,3-Triaminobenzene G Direct Cyclization (Less Common) F->G G->E

Caption: Common synthetic pathways to this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental issues in a direct Q&A format.

Issue: Low Reaction Yield

Q1: My overall yield for the conversion of 3-nitro-1,2-phenylenediamine to 4-nitro-1H-1,2,3-benzotriazole is consistently low. What are the most critical parameters to check in this diazotization/cyclization step?

A1: This is a classic and critical step. Low yield here is almost always traced back to three factors: temperature control, the rate of nitrite addition, and pH.

  • Causality of Temperature: The diazotization of o-phenylenediamines is a highly exothermic reaction.[2] If the temperature rises uncontrollably (typically above 10°C), the unstable diazonium salt intermediate can decompose or participate in side reactions, leading to the formation of dark, insoluble tarry byproducts instead of cyclizing.[3] A procedure for the synthesis of the parent benzotriazole explicitly notes that the temperature should be allowed to rise to 70-80°C for that specific reaction to ensure completion, but this is highly dependent on the substrate and scale.[4] For substituted, sensitive precursors, maintaining a low temperature is paramount.

  • Nitrite Addition: The nitrous acid is typically generated in situ from sodium nitrite and a stronger acid (like acetic or hydrochloric acid).[2][5] Adding the sodium nitrite solution too quickly creates a localized high concentration of nitrous acid, which can lead to unwanted side reactions and decomposition. A slow, dropwise addition to a well-stirred, cold solution of the diamine is essential for a clean reaction.

  • pH Control: The reaction is typically performed in a moderately acidic medium, such as aqueous acetic acid.[4][6] If the medium is too acidic, it can affect the stability of the starting diamine and the diazonium intermediate. If it's not acidic enough, the formation of the active nitrosating agent (N₂O₃ or H₂ONO) is inefficient. Acetic acid generally provides the optimal balance.[4]

Q2: The reduction of 4-nitro-1H-1,2,3-benzotriazole to the final amine product is incomplete or stalls. How can I improve this conversion?

A2: Incomplete reduction is a common hurdle. The cause often lies with the choice of reducing agent, catalyst activity, or reaction conditions.

  • Choice of Reducing Agent: While various reagents can accomplish this transformation, their efficacy can differ.

    • Tin(II) Chloride (SnCl₂): A classic and reliable method, but requires stoichiometric amounts and a sometimes tedious aqueous workup to remove tin salts.

    • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, yielding water as the only byproduct. However, its success is highly dependent on the quality and activity of the Palladium on carbon catalyst. If the reaction stalls, the catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst and that the solvent is appropriate (e.g., Ethanol, Methanol, or Ethyl Acetate). The synthesis of related amino-benzotriazoles has been described using hydrazine and graphite at atmospheric pressure, which can be an alternative to high-pressure hydrogenation.[7]

    • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that works well in aqueous or biphasic systems. It's a good alternative if your molecule has other functional groups sensitive to catalytic hydrogenation.[8]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to closely monitor the reaction's progress. If it stalls, a small, fresh portion of the reducing agent or catalyst can sometimes restart the conversion.

  • Solubility: Ensure your nitro-benzotriazole is fully dissolved in the reaction solvent. Poor solubility can dramatically slow down the reaction rate, especially in heterogeneous catalytic hydrogenations.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O HCl, Ethanol, RefluxRobust, reliable, high yieldStoichiometric, difficult workup
H₂ / Pd-C 1-4 atm H₂, RT, EtOH/MeOHClean (water byproduct), catalyticCatalyst poisoning, potential for over-reduction
Na₂S₂O₄ aq. NH₃ or biphasic, 50-70°CMild, good for sensitive groupsRequires aqueous workup, can be slow
Fe / HCl or NH₄Cl Ethanol/Water, RefluxInexpensive, effectiveStoichiometric, iron sludge workup
Issue: Impurity and Purification

Q3: I'm observing a significant amount of a dark, tarry byproduct during the cyclization step. What is causing this and how can I prevent it?

A3: The formation of tarry impurities is a well-known issue in diazotization reactions, particularly with electron-rich aromatic amines.[3]

  • Root Cause: The primary cause is the decomposition of the diazonium salt intermediate at elevated temperatures, which leads to polymerization and other undefined side reactions. The diazonium salt can also couple with unreacted o-phenylenediamine starting material, initiating a chain of reactions that form polymeric azo compounds.

  • Prevention:

    • Strict Temperature Control: As mentioned in Q1, maintain the reaction temperature below 5-10°C using an ice-salt bath.

    • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to dissipate heat and prevent localized "hot spots" where the nitrite is added.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface if possible to ensure it reacts quickly without accumulating.

    • Purification: If tar is formed, it can often be removed. A patent for purifying the parent benzotriazole describes dissolving the crude product in a solvent like ethylene glycol and treating it with activated charcoal at 80-100°C to decolorize and remove tarry material.[3] A similar approach after the reaction, or during recrystallization of the product, can be effective.[2]

Q4: My final this compound product is discolored (yellow, brown, or pink). What are the likely impurities and how can I purify it?

A4: Discoloration typically indicates the presence of oxidized impurities or residual starting materials.

  • Likely Impurities:

    • Oxidation Products: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type structures.

    • Residual Nitro Compound: Incomplete reduction will leave the yellow-colored 4-nitro-1H-1,2,3-benzotriazole in your product.

    • Azo Compounds: Trace amounts of side-products from the diazotization step can persist.

  • Purification Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount (1-2% by weight) of activated charcoal. Heat the suspension for 15-20 minutes and then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities.[2]

    • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization. This is often very effective at removing both colored impurities and unreacted starting material.

    • Column Chromatography: For very high purity, silica gel chromatography can be used. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol is typically effective for separating the more polar amine product from less polar impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: Safety is paramount.

  • Diazonium Salts: These intermediates are potentially explosive, especially when isolated and dry. The in situ nature of this synthesis mitigates the risk, but it's crucial to keep the reaction mixture cold and never allow it to dry out with intermediates present.

  • Nitro Compounds: 4-Nitro-1H-1,2,3-benzotriazole is an energetic material. While not as sensitive as some explosives, it should be handled with care and not subjected to strong shock or heat.

  • Hydrazine: If used as a reducing agent, hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and purged to prevent leaks and the creation of an explosive atmosphere. Filtering the palladium catalyst should be done carefully, as it can be pyrophoric (ignite spontaneously in air), especially when dry. It's best to filter it while wet with solvent.

Q2: How can I definitively confirm the structure and purity of my final product?

A2: A combination of analytical techniques is required.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic aromatic proton signals and the amine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₆N₄, MW: 134.14 g/mol ).

  • HPLC: High-Performance Liquid Chromatography is the best method to assess purity. A reverse-phase method can separate the product from starting materials and byproducts, allowing for quantification of purity.[9]

  • Melting Point: A sharp melting point close to the literature value (approx. 148°C) is a good indicator of purity.

G start Low Yield or Impurities Detected q1 Is the issue in the Cyclization Step? start->q1 Analyze reaction steps q2 Is the issue in the Reduction Step? q1->q2 No a1 Check Temperature Control (<10°C) Check Rate of Nitrite Addition Verify pH (Acetic Acid Medium) q1->a1 Yes a2 Verify Catalyst Activity (if H₂/Pd-C) Consider Alternative Reducing Agent Ensure Starting Material is Dissolved q2->a2 Yes q3 Is the product discolored? q2->q3 No a1->q3 a2->q3 a3 Purify via Recrystallization Use Activated Charcoal Perform Column Chromatography q3->a3 Yes end_node Purity & Yield Improved q3->end_node No a3->end_node

Caption: Troubleshooting flowchart for improving yield and purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-1,2,3-benzotriazole

This protocol is adapted from general procedures for the synthesis of substituted benzotriazoles.[6][10]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 1:2 v/v).

  • Cooling: Cool the suspension to 0-5°C using an ice-salt bath. Ensure the stirring is efficient to create a fine, mobile slurry.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled diamine suspension via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. The mixture will change color, often becoming a deep red or brown.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Isolation: Slowly warm the reaction to room temperature. The product often precipitates. If not, the mixture can be carefully poured onto crushed ice to induce precipitation.

  • Workup: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the yellow solid product under vacuum. This crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Reduction to this compound (H₂/Pd-C Method)
  • Setup: To a hydrogenation flask or a suitable pressure vessel, add the crude 4-nitro-1H-1,2,3-benzotriazole (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Warning: Pd/C can be pyrophoric. Handle it as a slurry or under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC analysis of small, filtered aliquots. The reaction is typically complete in 4-12 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

  • Purification: The product can be purified by recrystallization as described in Q4.

References

Technical Support Center: Purification of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the removal of tarry impurities from 1H-1,2,3-benzotriazol-4-amine. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the successful purification of this important synthetic intermediate.

Introduction: The Challenge of Tarry Impurities

This compound is a crucial building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving the diazotization of an aromatic diamine precursor, can unfortunately be accompanied by the formation of colored, polymeric, and often intractable byproducts collectively known as "tar".[2] These impurities arise from side reactions, such as intermolecular azo coupling, and can significantly hinder downstream applications by interfering with reactions, complicating product isolation, and compromising the purity of the final compounds. This guide offers a systematic approach to tackling this common purification challenge.

Troubleshooting Guide & FAQs

This section is designed to provide rapid answers to the most common issues encountered during the purification of this compound.

Q1: My crude this compound is a dark, sticky solid. Where do I even begin?

A1: The first step is to choose a primary purification method based on the physical state of your crude product. For a sticky solid, a good starting point is trituration with a non-polar solvent like hexanes or diethyl ether to remove highly non-polar impurities. Following this, a more rigorous purification technique such as recrystallization or column chromatography will be necessary. If the material is extremely tarry, a preliminary treatment with activated carbon in a suitable solvent can be highly effective at removing the bulk of the colored impurities before attempting recrystallization or chromatography.

Q2: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][3][4] This is often due to the presence of significant impurities that depress the melting point of the mixture, or if the boiling point of the solvent is higher than the melting point of the impure compound.[5]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the primary solvent to decrease the concentration and allow for a slower, more controlled cooling process.[3]

    • Introduce a Co-solvent: If using a single solvent, try adding a co-solvent in which your compound is less soluble (an "anti-solvent"). This can help to induce crystallization. For example, if your compound is dissolved in hot ethanol, the slow addition of water can facilitate crystal formation.

    • Scratch and Seed: Vigorously scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites. Adding a "seed crystal" (a tiny amount of pure product) can also initiate crystallization.[3]

    • Lower the Crystallization Temperature: If the product is still an oil at room temperature, try cooling the solution in an ice bath or even a freezer, but only after it has been allowed to cool slowly to room temperature first.

Q3: I performed an activated carbon treatment, but my product is still colored. What can I do?

A3: The effectiveness of activated carbon treatment depends on several factors.[6][7]

  • Troubleshooting Steps:

    • Increase Carbon Amount: You may need to use a higher weight percentage of activated carbon relative to your crude product. Start with 1-5% (w/w) and increase if necessary.

    • Increase Contact Time and Temperature: Ensure you are stirring the mixture at an elevated temperature for a sufficient duration (e.g., 30-60 minutes). This increases the rate of adsorption.

    • Check the pH: The pH of the solution can influence the surface charge of both the impurities and the activated carbon, affecting adsorption efficiency.[6] For an amine-containing compound, a neutral or slightly basic solution may be optimal.

    • Choose a Different Grade of Carbon: Activated carbons have different pore structures and surface chemistries depending on their source material (e.g., wood, coconut). A different type of activated carbon might be more effective for your specific impurities.[2]

    • Hot Filtration is Key: Ensure you are filtering the solution while it is still hot to remove the activated carbon. If the solution cools, your desired product may crystallize prematurely and be lost with the carbon.

Q4: I'm trying to purify my product by column chromatography, but it's streaking on the column. How can I improve the separation?

A4: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[8]

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), into your eluent system will neutralize the acidic sites on the silica gel and lead to sharper peaks.[8]

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which are more compatible with basic compounds.[8]

    • Check for Insolubility: Your compound may be precipitating at the top of the column. Ensure it is fully dissolved in the loading solvent and that the initial eluent composition is not too non-polar, which could cause the compound to crash out.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol is a preliminary step to remove the majority of colored, tarry impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on solubility data, ethanol or an ethanol/water mixture is a good starting point.[1]

  • Addition of Activated Carbon: To the hot solution, add 2-5% (by weight of the crude product) of activated carbon.[2]

  • Heating and Stirring: Heat the mixture to just below the boiling point of the solvent and stir for 20-40 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad in a pre-heated funnel to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Proceed to Recrystallization: The resulting decolorized filtrate can now be used for recrystallization (Protocol 2).

Protocol 2: Recrystallization

This protocol is designed to obtain high-purity crystalline this compound.

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a promising choice. This compound is soluble in polar solvents like ethanol and less soluble in water.[1]

  • Dissolution: Dissolve the decolorized product (from Protocol 1) or the crude material in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Column Chromatography

This method is suitable for smaller scale purifications or when recrystallization is ineffective.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane may be necessary. To prevent streaking, add 0.5% triethylamine to the eluent system.[8]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization of this compound

SolventSolubility (at Room Temp)Solubility (at Elevated Temp)Suitability as a Primary SolventSuitability as an Anti-solvent
WaterLowModeratePoorExcellent
EthanolModerateHighGoodPoor
AcetoneHighVery HighPoorPoor
Ethyl AcetateModerateHighGoodFair
HexanesVery LowLowPoorExcellent
TolueneLowModerateFairGood

This table is a qualitative guide based on the general solubility of aromatic amines and benzotriazole derivatives.[1][9] Experimental verification is essential.

Visualizations

Purification_Workflow A Crude this compound (Dark, Tarry Solid) B Trituration (e.g., with Hexanes) A->B Initial Cleanup C Decolorization with Activated Carbon A->C If less sticky B->C If still highly colored D Recrystallization (e.g., Ethanol/Water) C->D Primary Purification E Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes + TEA) C->E Alternative Purification F Pure Crystalline Product D->F E->F

Caption: General purification workflow for this compound.

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the poor solubility of 1H-1,2,3-benzotriazol-4-amine in various reaction media. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your experimental design.

Introduction: Understanding the Molecule

This compound is a unique bifunctional molecule. Its structure consists of a polar benzotriazole ring system and a primary amine group, which can participate in hydrogen bonding.[1] However, the fused aromatic system also imparts significant non-polar character. This duality can lead to challenging solubility behavior, where it is not entirely soluble in either purely polar or non-polar solvents. This guide will walk you through a logical progression of techniques to achieve homogeneous reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound isn't dissolving in my chosen reaction solvent. What's the first step?

A1: Re-evaluate Your Solvent Choice Based on Polarity.

The principle of "like dissolves like" is your primary guide.[2] this compound is generally soluble in polar solvents due to its amine and triazole functionalities.[3] If you are using a non-polar solvent like hexane or toluene, poor solubility is expected.

Initial Troubleshooting Steps:

  • Visual Inspection: If you see solid particulate matter that does not disappear with stirring, you have a solubility issue.[2]

  • Solvent Substitution: If your reaction chemistry allows, switch to a more polar solvent.

  • Consult a Solubility Chart: Refer to the table below for a list of recommended starting solvents.

Table 1: Solvent Selection Guide for this compound

Solvent ClassExamplesSuitability for this compoundRationale & Considerations
Polar Protic Water, Ethanol, Methanol, IsopropanolHigh The amine and triazole groups can hydrogen bond with the solvent. Water and alcohols are excellent starting points.[3]
Polar Aprotic DMF, DMSO, Acetonitrile, THFModerate to High These solvents can accept hydrogen bonds and have high dielectric constants, which help dissolve polar molecules. The parent benzotriazole shows good solubility in DMF.[4]
Non-Polar Toluene, Hexane, DichloromethaneVery Low The non-polar nature of these solvents cannot overcome the strong intermolecular forces (hydrogen bonding) of the solid amine.
Q2: I'm restricted to a specific solvent system where solubility is poor. What is my next option?

A2: Modify the pH of the Medium.

This is the most powerful and common technique for solubilizing basic compounds like amines.[5][6] The primary amine group on the benzotriazole ring is basic and can be protonated by an acid to form a highly polar and soluble ammonium salt.[6][7]

Mechanism of pH-Mediated Solubilization

By adding a dilute acid (e.g., 1M HCl), you protonate the amine, creating an ionic salt. This salt is significantly more soluble in polar solvents, especially water.

cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Amine R-NH₂ (Poorly Soluble) Protonation + H⁺ (from Acid) Amine->Protonation Salt R-NH₃⁺ (Highly Soluble Salt) Protonation->Salt

Caption: Protonation of the amine group to form a soluble salt.

Experimental Protocol: pH-Mediated Dissolution

  • Suspend: Suspend the this compound in your chosen polar solvent (e.g., water or ethanol).

  • Acidify: Slowly add a dilute aqueous acid (e.g., 1M HCl or 1M H₂SO₄) dropwise while stirring vigorously.

  • Observe: Continue adding acid until all the solid material has dissolved. The solution should become clear.

  • Reaction: Proceed with your reaction.

  • Post-Reaction Neutralization: After the reaction is complete, you can recover the neutral form of your product by adding a base (e.g., NaHCO₃ or NaOH) to neutralize the acid.

Causality: The conversion from a neutral molecule to an ionic salt dramatically increases the compound's interaction with polar solvent molecules, leading to dissolution. This is a common strategy used to extract amines from organic layers into an aqueous layer during workups.[5]

Q3: Acidification is not compatible with my reagents. How can I use a co-solvent system effectively?

A3: Use a Miscible Co-solvent to Bridge the Polarity Gap.

A co-solvent is a secondary solvent added to the primary reaction medium to modify its overall polarity and enhance solubility.[2] This is particularly useful when your reactant has both polar and non-polar characteristics.

How Co-solvents Work: Co-solvents create a solvent environment with an intermediate polarity, which can better accommodate molecules that are not perfectly suited for either of the pure solvents. For example, adding DMSO to water reduces the overall polarity of the aqueous system, making it more favorable for dissolving organic molecules.[2]

G cluster_0 Initial State: Poor Solubility cluster_1 Solution: Add Co-solvent cluster_2 Result: Homogeneous Solution Solute This compound Solvent1 Primary Solvent (e.g., Water) Solute->Solvent1 Incompatible Polarity Mixture Solvent Mixture (Intermediate Polarity) Solvent1->Mixture Cosolvent Co-solvent (e.g., DMSO) Cosolvent->Mixture Solute2 Dissolved Solute Mixture->Solute2 Solubilized

Caption: A co-solvent modifies the bulk polarity to dissolve the solute.

Recommended Co-solvent Systems

Primary SolventRecommended Co-solventsRationale
WaterEthanol, Methanol, DMSO, DMFIncreases the organic character of the aqueous phase.
TolueneTHF, DioxaneIncreases the polarity of the non-polar phase.
DichloromethaneAcetonitrile, MethanolProvides a more polar environment for the reaction.

Pro-Tip: Start by adding the co-solvent in a small volume (e.g., 5-10% of the total volume) and gradually increase it until you achieve a homogeneous solution. Be mindful that changing the solvent system can sometimes affect reaction rates and pathways.

Q4: I have tried changing solvents, pH, and co-solvents, but solubility remains a major issue. Are there more advanced methods?

A4: Yes, consider using solubilizing additives like surfactants or employing ionic liquids.

These methods are for particularly challenging cases where conventional approaches fail.

1. Micellar Solubilization Using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles.[8][9] The interior of the micelle is non-polar (hydrophobic), while the exterior is polar (hydrophilic). A poorly soluble organic compound can be encapsulated within the hydrophobic core, allowing it to be dispersed in a polar solvent like water.

start Start: Poor Solubility Observed solvent Step 1: Optimize Solvent (Use Polar Solvent like EtOH, DMSO) start->solvent check1 Is it soluble? solvent->check1 ph_adjust Step 2: Adjust pH (Add dilute acid if compatible) check1->ph_adjust No success Success: Proceed with Reaction check1->success Yes check2 Is it soluble? ph_adjust->check2 cosolvent Step 3: Use Co-solvent System (e.g., Water/DMSO) check2->cosolvent No check2->success Yes check3 Is it soluble? cosolvent->check3 advanced Step 4: Advanced Methods (Surfactants or Ionic Liquids) check3->advanced No check3->success Yes check4 Is it soluble? advanced->check4 check4->success Yes fail Re-evaluate Chemistry or Synthesis Route check4->fail No

References

Technical Support Center: Regioselectivity in N-Substitution of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 1H-1,2,3-benzotriazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering issues with isomer formation during N-substitution reactions. Here, we provide in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you achieve high regioselectivity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm performing an N-alkylation on this compound and getting a mixture of products. What are the possible isomers I'm forming?

When substituting this compound, you are dealing with a molecule that has four potential nucleophilic nitrogen atoms: the three nitrogens of the triazole ring (N1, N2, and N3) and the exocyclic amino group (N4).

  • N1 and N3-Substitution: These two positions are part of a tautomeric system (1H- and 3H-benzotriazole). In many solution-phase reactions, they are chemically equivalent, and substitution at either position often leads to the same major product, designated as the N1-isomer due to its thermodynamic stability.

  • N2-Substitution: The N2 position is electronically and sterically distinct from N1 and N3. Substitution at this position leads to a different, often separable, isomer.

  • N4-Substitution: The exocyclic amino group can also be substituted, leading to an N4-alkylated product. If the reaction conditions are harsh enough, di-substitution (e.g., on the ring and the amino group) is also possible.

The challenge lies in directing your substituent to the desired nitrogen atom with high selectivity.

Diagram 1: Potential Isomeric Products

Caption: Possible sites of N-substitution on this compound.

Q2: What are the key factors that control whether substitution occurs at the N1/N3 versus the N2 position?

The regioselectivity of N-substitution on the benzotriazole ring is a classic problem in heterocyclic chemistry and is governed by a delicate balance of electronic and steric factors, heavily influenced by the reaction conditions.

Key controlling factors include:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor N2-alkylation. They solvate the cation of the base, creating a more reactive, "naked" benzotriazolide anion where the sterically accessible and electron-rich N2 position can attack. In contrast, polar protic solvents (e.g., ethanol) or nonpolar solvents often lead to mixtures or favor N1-alkylation.

  • Base: The choice and strength of the base are critical. Strong bases like sodium hydride (NaH) in an aprotic solvent will fully deprotonate the benzotriazole, favoring N2 attack. Weaker bases like potassium carbonate (K2CO3) or triethylamine (TEA) may result in an equilibrium that favors the more thermodynamically stable N1 product.[1]

  • Counter-ion: The nature of the cation from the base (e.g., Li+, Na+, K+, Cs+) can influence the site of attack through coordination effects.

  • Nature of the Electrophile (R-X): Sterically bulky electrophiles will preferentially react at the less hindered N1 position. The Hard and Soft Acids and Bases (HSAB) principle also applies; hard electrophiles tend to favor the harder N1/N3 atoms, while softer electrophiles may show increased reactivity at the softer N2 atom.

  • Temperature: Higher temperatures can sometimes overcome the activation barrier to form the thermodynamically more stable N1-isomer. Conversely, some reactions show higher N2 selectivity at lower temperatures.

Recent research has also demonstrated that specialized catalysts, such as certain metalloporphyrins or Lewis acids like B(C6F5)3, can provide exquisite control, directing substitution to either the N1 or N2 position with high precision.[2][3][4]

Q3: How can I prevent unwanted substitution on the exocyclic N4-amino group?

Unwanted reaction at the 4-amino group is a common side reaction, especially during acylation or under more forcing alkylation conditions. The most reliable strategy to prevent this is to use a protecting group.

  • Select a Suitable Protecting Group: The choice depends on the stability of your desired product and the conditions of your subsequent reaction steps. Common amine protecting groups include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Alloc (allyloxycarbonyl).[5][6][7][8][9] These groups are typically stable under the basic conditions used for N-alkylation of the triazole ring but can be removed selectively later.

  • Protection Step: React this compound with the protecting group reagent (e.g., Boc-anhydride) under appropriate conditions to form the N4-protected intermediate.

  • N-Substitution: Perform your desired N-alkylation or N-acylation on the triazole ring of the protected intermediate.

  • Deprotection: Remove the protecting group under specific conditions (e.g., acid for Boc, base for Fmoc) to reveal the free amino group and yield your final product.

This protection-deprotection sequence adds steps to your synthesis but provides unambiguous control over the reaction's regioselectivity.

Troubleshooting Guide: Isomer Control

Problem: My reaction is producing predominantly the N2-isomer, but I need the N1-isomer.

This is a common outcome when using strong bases in polar aprotic solvents. To shift the selectivity towards the N1-isomer, you need to change the conditions to favor thermodynamic control and attack at the N1 position.

Table 1: Shifting Selectivity from N2 to N1-Substitution

ParameterCondition Favoring N2 (Your Current)Recommended Condition for N1Rationale
Solvent DMF, DMSO, AcetonitrileToluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Less polar solvents do not solvate the anion as strongly, favoring attack at the thermodynamically more stable N1 position.
Base NaH, KHMDS, LDAK2CO3, Cs2CO3, Triethylamine (TEA)Weaker bases establish an equilibrium that allows for the formation of the more stable N1-product.
Temperature 0 °C to Room TempRoom Temp to RefluxHigher temperatures can provide the energy to overcome the kinetic barrier, leading to the thermodynamically favored N1-isomer.
Catalyst NoneConsider B(C6F5)3 or visible-light promotion with p-benzoquinone (for diazo compounds)Specific catalytic systems have been developed to be highly N1-selective.[4][10]

Troubleshooting Workflow: Obtaining the N1-Isomer

N1_Troubleshooting start Goal: Synthesize N1-Isomer Problem: N2-Isomer is major product q1 Are you using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF)? start->q1 path_yes Modify Reaction Conditions q1->path_yes Yes step1 Step 1: Change Base Switch to a weaker base like K₂CO₃ or Cs₂CO₃. path_yes->step1 step2 Step 2: Change Solvent Switch to a less polar solvent like Toluene or THF. step1->step2 step3 Step 3: Adjust Temperature Try running the reaction at a higher temperature (e.g., reflux). step2->step3 check1 Analyze Isomer Ratio (NMR, LC-MS) step3->check1 q2 Is N1-selectivity still low? check1->q2 path_advanced Advanced / Alternative Routes q2->path_advanced Yes end Achieved High N1-Selectivity q2->end No step4 Consider N1-selective catalytic methods (e.g., B(C₆F₅)₃ with diazoalkanes). path_advanced->step4 step5 Consider an alternative synthesis path, such as intramolecular cyclization. path_advanced->step5

Caption: Decision workflow for troubleshooting low N1-isomer yield.

Problem: I need to synthesize the N2-isomer, but my reaction yields a mixture of N1 and N2 products.

To favor the kinetically controlled N2-product, you must create conditions that generate a highly reactive benzotriazolide anion and allow it to attack the electrophile quickly at the most nucleophilic and sterically accessible N2 position.

Recommended Protocol for N2-Alkylation:

This protocol is a general guideline. Molar equivalents and reaction times should be optimized for your specific substrate and electrophile.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Scientist's Note: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium benzotriazolide salt.

  • Substitution: Add your electrophile (R-X, 1.0-1.2 eq) dropwise to the cold solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the N2-isomer from any residual N1-isomer and other impurities.

Problem: How do I confirm the structure of my isomers? Which one is N1 and which is N2?

Distinguishing between N1 and N2 substituted benzotriazoles is definitively achieved using NMR spectroscopy, often requiring a combination of 1D and 2D techniques.[11][12][13][14]

  • ¹H NMR: The symmetry of the molecule is the biggest clue.

    • N1-Substituted Isomers: These are asymmetric. You will typically observe four distinct aromatic proton signals in the ¹H NMR spectrum.

    • N2-Substituted Isomers: These possess a C2 axis of symmetry. Therefore, you will observe a symmetric pattern, typically two distinct aromatic proton signals (two AA'BB' or AX systems).

  • ¹³C NMR: The number of aromatic carbon signals will also reflect the symmetry. N1-isomers will show more signals than the symmetric N2-isomers.

  • 2D NMR (HMBC/HSQC): For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. Correlations between the protons on your substituent (e.g., the CH₂ group adjacent to the ring) and the carbons of the benzotriazole ring can definitively prove the point of attachment. For an N1-isomer, the substituent's protons will show correlations to two ring carbons (C7a and C1-substituent attached carbon), whereas for an N2-isomer, they will correlate to the two equivalent carbons adjacent to N2.

References

Scaling up the synthesis of 1H-1,2,3-benzotriazol-4-amine for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,3-benzotriazol-4-amine. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate the successful scale-up of this critical chemical intermediate for industrial applications.

Introduction

This compound is a vital heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science.[1][2] Its applications range from the synthesis of pharmaceuticals to its use as a corrosion inhibitor.[1] The successful transition from laboratory-scale synthesis to industrial production requires a robust understanding of the reaction mechanism, critical process parameters, and potential challenges. This document serves as a comprehensive resource to navigate the complexities of scaling up its synthesis.

Core Synthesis Pathway: Diazotization and Cyclization

The most prevalent and industrially viable method for synthesizing benzotriazoles involves the diazotization of an o-phenylenediamine derivative, followed by an intramolecular cyclization.[1][3] For this compound, the synthesis commences with benzene-1,2,4-triamine. The primary amino group at position 2 is diazotized using a nitrite source in an acidic medium. The resulting diazonium salt intermediate then undergoes a spontaneous intramolecular cyclization to form the stable triazole ring.[4]

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Final Product Benzene-1,2,4-triamine Benzene-1,2,4-triamine Diazonium_Salt In situ Diazonium Salt Intermediate Benzene-1,2,4-triamine->Diazonium_Salt Diazotization (Low Temperature) NaNO2_Acid Sodium Nitrite (NaNO₂) Acid (e.g., Acetic Acid) NaNO2_Acid->Diazonium_Salt Product This compound Diazonium_Salt->Product Intramolecular Cyclization

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up process?

A: The three most critical parameters are temperature, pH, and the rate of addition of the diazotizing agent (e.g., sodium nitrite solution).

  • Temperature: The diazotization step is highly exothermic and the diazonium salt intermediate is thermally unstable.[5] Maintaining a low temperature (typically between 0°C and 5°C) is crucial to prevent decomposition of the intermediate and minimize the formation of phenolic byproducts.

  • pH: The reaction is performed under acidic conditions. The pH must be carefully controlled as diazonium cations are stable only in acidic to moderately basic conditions; they become unstable and can transform into diazotate anions in strongly basic solutions, which impedes the desired cyclization.

  • Addition Rate: A slow, controlled addition of the sodium nitrite solution is essential to manage the exotherm and prevent localized high concentrations of nitrous acid, which can lead to side reactions.

Q2: What are the primary safety concerns associated with this synthesis?

A: The main hazards involve the reagents and the intermediate.

  • Aromatic Amines: The starting material, benzene-1,2,4-triamine, like many aromatic amines, should be handled as a potentially toxic and carcinogenic substance.[6] Appropriate personal protective equipment (PPE) is mandatory.[7][8]

  • Sodium Nitrite: It is a strong oxidizing agent and should not be mixed directly with concentrated acids or organic materials in an uncontrolled manner.

  • Diazonium Intermediate: While generally used in situ (in solution), isolated diazonium salts can be explosive when dry. The process should be designed to ensure the intermediate is never isolated.

  • Exothermicity: The reaction can release a significant amount of heat. A robust cooling system and continuous temperature monitoring are non-negotiable for safe industrial-scale production.

Q3: How can I monitor the reaction's progress and determine its endpoint?

A: On a laboratory scale, Thin Layer Chromatography (TLC) is effective for monitoring the disappearance of the starting diamine. For industrial applications, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9] An HPLC method can be developed to quantify the consumption of the starting material and the formation of the product, providing precise endpoint determination and impurity profiling.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Product Yield or Incomplete Reaction

Q: My reaction yield is consistently low, or the reaction stalls before the starting material is fully consumed. What are the common causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[10]

  • Cause 1: Purity of Reagents and Solvents

    • Explanation: Impurities in the starting diamine or solvents can interfere with the reaction.[10] For instance, residual metals or nucleophilic impurities can consume the diazotizing agent or react with the diazonium intermediate.

    • Solution:

      • Ensure the purity of benzene-1,2,4-triamine using techniques like NMR or HPLC.

      • Use high-purity solvents. If the reaction is moisture-sensitive, ensure solvents are appropriately dried.

  • Cause 2: Inadequate Temperature Control

    • Explanation: If the temperature rises above the optimal range (e.g., > 10°C), the diazonium intermediate can decompose, leading to the formation of phenols and other byproducts, thus reducing the yield of the desired benzotriazole.

    • Solution:

      • Ensure your reactor has sufficient cooling capacity for the intended scale.

      • Implement a jacketed cooling system with a reliable chiller.

      • Add the sodium nitrite solution sub-surface to improve heat dissipation.

  • Cause 3: Incorrect Stoichiometry or pH

    • Explanation: An insufficient amount of sodium nitrite or acid will result in incomplete conversion. The pH of the medium is critical for the stability and reactivity of the diazonium salt.

    • Solution:

      • Carefully verify the stoichiometry. A slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite is often used to drive the reaction to completion.

      • Monitor the pH of the reaction mixture before and during the nitrite addition. Ensure it remains strongly acidic throughout the diazotization step.

  • Cause 4: Inefficient Mixing

    • Explanation: In large reactors, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[10]

    • Solution:

      • Select an appropriate impeller design (e.g., pitched-blade turbine) for efficient mixing of solids and liquids.

      • Ensure the stirring speed is adequate to maintain a homogeneous suspension and facilitate heat transfer.

Troubleshooting_Low_Yield Start Low Yield / Incomplete Conversion Purity Check Reagent & Solvent Purity Start->Purity Step 1 Temp Verify Temperature Control (Is it consistently < 5°C?) Start->Temp Step 2 Stoich Confirm Stoichiometry & pH Start->Stoich Step 3 Mixing Evaluate Mixing Efficiency Start->Mixing Step 4 Purity_Sol Solution: Use high-purity materials. Perform QC analysis. Purity->Purity_Sol Temp_Sol Solution: Improve cooling capacity. Control addition rate. Temp->Temp_Sol Stoich_Sol Solution: Use slight excess of NaNO₂. Ensure strong acidic medium. Stoich->Stoich_Sol Mixing_Sol Solution: Optimize stirrer speed/design. Ensure homogeneity. Mixing->Mixing_Sol

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Product Purity and Byproduct Formation

Q: My final product is discolored and contains significant impurities after isolation. What are these byproducts and how can I prevent their formation and remove them?

A: Discoloration and impurities are common challenges in aromatic amine chemistry.

  • Cause 1: Azo Coupling Byproducts

    • Explanation: If the intramolecular cyclization is slow or incomplete, the diazonium intermediate can react with another molecule (such as the starting diamine or the product itself) to form highly colored azo compounds. This is more likely if the amino groups are not perfectly ortho to each other.[4]

    • Solution:

      • Ensure the starting material is the correct isomer (benzene-1,2,4-triamine).

      • Maintain optimal temperature and pH to favor the rapid intramolecular cyclization over slower intermolecular reactions.

  • Cause 2: Oxidation of Amines

    • Explanation: Aromatic amines are susceptible to air oxidation, which can produce colored polymeric impurities. This can happen during the reaction, work-up, or storage.

    • Solution:

      • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up.

      • During work-up, minimize the exposure of the product to air and heat.[11]

  • Purification Strategy:

    • Recrystallization: This is the most common and effective method for purifying the crude product on a large scale.[5] A suitable solvent system (e.g., water, ethanol/water) should be identified to selectively dissolve the product at high temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

    • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.[5]

    • pH Adjustment during Work-up: The basicity of the 4-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by re-adjusting the pH to basic.[11]

Data & Protocol Reference
Table 1: Key Experimental Parameters
ParameterRecommended RangeRationale & Justification
Reaction Temperature 0°C to 5°CPrevents decomposition of the thermally sensitive diazonium salt intermediate.
NaNO₂ Equivalents 1.05 - 1.10A slight excess ensures complete conversion of the starting material.
Acid Acetic Acid / HClProvides the necessary acidic medium for the in situ formation of nitrous acid (HNO₂).
pH < 3Ensures the stability of the diazonium cation and prevents side reactions.
Addition Time 1 - 3 hours (scale-dependent)Slow addition allows for effective management of the reaction exotherm.
Protocol: Laboratory-Scale Synthesis (Illustrative)

This protocol is for informational purposes and must be adapted and optimized for specific equipment and scales. A thorough risk assessment must be conducted before any experiment.[12]

  • Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge Benzene-1,2,4-triamine (1.0 eq) and a suitable solvent mixture (e.g., water and acetic acid).

  • Cooling: Cool the reactor contents to 0-2°C with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 1 hour after the addition is complete. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up:

    • Quench any excess nitrite with a small amount of sulfamic acid or urea solution.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Maintain the temperature below 20°C during neutralization.

  • Isolation & Purification:

    • Filter the precipitated solid and wash the filter cake with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure this compound.

References

Validation & Comparative

Comparison of Synthetic Routes to 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Professionals

Abstract

1H-1,2,3-benzotriazol-4-amine is a vital heterocyclic building block in medicinal chemistry and materials science, notable for its role as a scaffold in the development of kinase inhibitors and as a corrosion inhibitor.[1] The strategic placement of the amino group at the C4 position is crucial for its function, making the efficiency and regioselectivity of its synthesis a topic of significant interest for researchers. This guide provides a comprehensive comparison of the two primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory- and process-scale decisions.

Introduction: The Strategic Importance of this compound

The benzotriazole core is a privileged scaffold in drug discovery, and the 4-amino derivative is particularly valuable. The vicinal arrangement of the amino group and the triazole ring allows for unique hydrogen bonding interactions and serves as a key pharmacophore for various biological targets. Consequently, reliable and scalable access to high-purity this compound is a critical prerequisite for advancing research in these areas.

This guide will dissect the two most prevalent synthetic strategies:

  • Route A: A linear synthesis beginning with a pre-functionalized benzene ring, 3-nitro-1,2-phenylenediamine, which ensures absolute regiochemical control.

  • Route B: A convergent approach starting from the parent 1H-1,2,3-benzotriazole, involving electrophilic nitration followed by reduction, which presents challenges in isomer separation.

By examining the underlying chemical principles, procedural nuances, and key performance metrics of each route, this document aims to equip researchers with the knowledge to select the optimal synthesis for their specific objectives.

Route A: Regiocontrolled Synthesis from 3-Nitro-1,2-phenylenediamine

This route is defined by its strategic use of a starting material where the future positions of the amine and triazole functionalities are already established. This pre-functionalization bypasses the regioselectivity issues inherent in other methods, making it a highly reliable, albeit multi-step, pathway.

Overall Strategy & Mechanistic Principles

The synthesis proceeds in two distinct stages:

  • Diazotization and Cyclization: The synthesis of the benzotriazole ring is achieved through the classic diazotization of an o-phenylenediamine.[2] In this case, 3-nitro-1,2-phenylenediamine is treated with nitrous acid (in situ generated from sodium nitrite and a mineral acid). One of the two amino groups is converted into a diazonium salt. This intermediate is highly electrophilic and is immediately trapped by the adjacent amino group in an intramolecular cyclization, forming the stable triazole ring.[3] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate and prevent unwanted side reactions.

  • Nitro Group Reduction: The resulting 4-nitro-1H-1,2,3-benzotriazole is then reduced to the target 4-amino product. This transformation is commonly achieved using metal-acid systems, such as tin(II) chloride in hydrochloric acid, which is a robust and high-yielding method for converting aromatic nitro compounds to anilines.[4] Alternatively, catalytic transfer hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine) offers a cleaner, metal-free product isolation.[5]

Visualized Workflow: Route A

Route_A cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Reduction A 3-Nitro-1,2-phenylenediamine B [Intermediate Diazonium Salt] A->B NaNO₂, HCl 0-5 °C C 4-Nitro-1H-1,2,3-benzotriazole B->C Intramolecular Cyclization D This compound C->D SnCl₂·2H₂O, HCl or Pd/C, H₂

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-1,2,3-benzotriazole

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 15.3 g (0.1 mol) of 3-nitro-1,2-phenylenediamine[6] in 200 mL of 10% aqueous hydrochloric acid.

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of 7.2 g (0.105 mol) of sodium nitrite in 25 mL of water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for an additional 1 hour after the addition is complete. The color will typically change as the reaction progresses.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with ice-cold water until the filtrate is neutral.

  • Drying: Dry the yellow solid under vacuum at 60 °C to yield 4-nitro-1H-1,2,3-benzotriazole. (Expected yield: 90-95%).

Step 2: Synthesis of this compound

  • Setup: To a round-bottom flask, add the 16.4 g (0.1 mol) of 4-nitro-1H-1,2,3-benzotriazole from the previous step and 150 mL of isopropanol.

  • Reagent Addition: Prepare a solution of 75.8 g (0.336 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 150 mL of concentrated hydrochloric acid. Add this solution to the flask while stirring.[4]

  • Heating: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 1 hour. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH reaches ~8. Caution: This is a highly exothermic process.

  • Extraction: Extract the product from the aqueous mixture with hot chloroform or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from an ethanol/water mixture can be performed for further purification. (Expected yield: 85-95%).

Route B: Nitration of 1H-1,2,3-Benzotriazole

This approach begins with the readily available and inexpensive parent heterocycle, 1H-1,2,3-benzotriazole. While this seems more direct, the key challenge lies in controlling the regioselectivity of the electrophilic nitration step.

Overall Strategy & Mechanistic Principles
  • Electrophilic Nitration: The benzene portion of the benzotriazole ring is activated towards electrophilic substitution. However, the triazole moiety is electron-withdrawing, which deactivates the ring compared to benzene. Nitration with a standard mixed acid (H₂SO₄/KNO₃ or H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), which attacks the aromatic ring.[7] The reaction yields a mixture of isomers, primarily 4-nitro- and 5-nitro-1H-benzotriazole.[8] The formation of multiple isomers is a significant drawback, as it necessitates a difficult separation step.

  • Isomer Separation: The 4-nitro and 5-nitro isomers have very similar physical properties, making their separation challenging. The most common laboratory method is fractional crystallization. One reported procedure involves slurrying the crude mixture in hot acetonitrile, where the 4-nitro isomer is less soluble and can be isolated by filtration.[8] For higher purity, column chromatography is required.[9]

  • Nitro Group Reduction: Once the pure 4-nitro-1H-1,2,3-benzotriazole is isolated, the reduction to the final product is identical to the final step of Route A.

Visualized Workflow: Route B

Route_B cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Reduction A 1H-1,2,3-Benzotriazole B Mixture of: 4-Nitro-1H-benzotriazole 5-Nitro-1H-benzotriazole A->B H₂SO₄, KNO₃ 60 °C C Pure 4-Nitro-1H-1,2,3-benzotriazole B->C Fractional Crystallization (e.g., Acetonitrile) D This compound C->D SnCl₂·2H₂O, HCl or Pd/C, H₂

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol

Step 1: Nitration of 1H-1,2,3-Benzotriazole

  • Preparation: In a flask, dissolve 20 g (0.168 mol) of 1H-1,2,3-benzotriazole in 700 mL of concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Add 34.4 g (0.34 mol) of potassium nitrate (KNO₃) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[7]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Maintain this temperature for 3 hours.

  • Quenching: Cool the mixture to room temperature and pour it slowly over a large volume of crushed ice with stirring.

  • Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude solid, which is a mixture of 4-nitro and 5-nitro isomers. (Expected total yield: >85%).

Step 2: Separation of 4-Nitro-1H-1,2,3-benzotriazole

  • Slurrying: Place the crude, dry nitro-isomer mixture into a flask and add hot acetonitrile (approximately 10 mL per gram of solid).

  • Crystallization: Stir the slurry while allowing it to cool slowly to room temperature. The 4-nitro isomer is less soluble and will preferentially crystallize.

  • Filtration: Collect the solid by vacuum filtration and wash with a small amount of cold acetonitrile. This solid is enriched in the 4-nitro isomer. (Expected recovery of 4-nitro isomer: 60-70% of the theoretical amount).[8]

Step 3: Reduction to this compound

  • Follow the identical procedure as described in Step 2 of Route A , using the purified 4-nitro-1H-1,2,3-benzotriazole as the starting material.

Comparative Analysis

The choice between Route A and Route B depends heavily on the specific priorities of the researcher, including scale, required purity, and available starting materials.

Quantitative Data Summary
ParameterRoute A (from 3-Nitro-1,2-phenylenediamine)Route B (from 1H-1,2,3-Benzotriazole)
Number of Steps 23
Starting Material 3-Nitro-1,2-phenylenediamine1H-1,2,3-Benzotriazole
Regioselectivity Absolute (pre-determined)Poor (yields mixture of isomers)
Key Challenge Availability/cost of starting materialIsomer separation
Typical Overall Yield ~75-90%~40-55%
Final Purity High, requires minimal purificationModerate, purity depends on separation efficiency
Scalability Good, linear sequencePoor, separation is difficult to scale
Safety/Waste Uses tin salts (heavy metal waste)Uses tin salts, large acid/solvent volumes
Field-Proven Insights & Recommendations

Expertise & Experience: From a process chemistry perspective, Route A is unequivocally superior for producing high-purity material in a predictable and scalable manner. The absolute regiocontrol afforded by the starting material eliminates the most problematic step of Route B: the isomer separation. While 3-nitro-1,2-phenylenediamine is a more specialized reagent than benzotriazole, its use guarantees that all downstream effort is directed toward the desired product. The reduction step, while generating tin waste, is a well-understood and high-yielding transformation.

Trustworthiness: Route B's primary drawback is the inefficient and often incomplete separation of the 4- and 5-nitro isomers. Fractional crystallization rarely yields perfectly pure material, and any contaminating 5-nitro isomer will be carried through to the reduction step, resulting in a final product contaminated with 1H-1,2,3-benzotriazol-5-amine. For applications in drug development or materials science where isomeric purity is paramount, this contamination is unacceptable and necessitates difficult final-stage purification.

Authoritative Grounding: The literature consistently demonstrates that the diazotization of substituted o-phenylenediamines is the most reliable method for constructing specifically substituted benzotriazoles.[2][8] Conversely, the direct functionalization of the parent benzotriazole ring often leads to issues with regioselectivity, a known challenge in heterocyclic chemistry.[10]

Recommendation:

  • For small-scale discovery chemistry where speed is critical and isomeric purity can be addressed by final-stage chromatography, Route B may be a viable option due to the ready availability of 1H-benzotriazole.

  • For scale-up, process development, and any application requiring high isomeric purity , Route A is the recommended and more robust methodology. The upfront investment in the correct starting material saves significant time, resources, and yield loss associated with isomer separation.

Conclusion

The synthesis of this compound can be approached via two distinct pathways, each with its own set of advantages and challenges. The regiocontrolled synthesis from 3-nitro-1,2-phenylenediamine (Route A) stands out as the more logical and efficient method for producing pure, well-characterized material. It offers a higher overall yield, avoids problematic separation steps, and is more amenable to scale-up. In contrast, the nitration of 1H-benzotriazole (Route B) , while starting from a simpler material, is fundamentally compromised by poor regioselectivity, introducing a difficult and yield-limiting separation step. For researchers and drug development professionals who prioritize purity, reliability, and scalability, Route A represents the superior synthetic strategy.

References

A Comparative Guide to Azole-Based Corrosion Inhibitors for Copper: Benchmarking 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Copper Corrosion

Copper and its alloys are indispensable materials in countless high-technology applications, from semiconductor manufacturing and electronics to advanced heat exchange systems. Their superior thermal and electrical conductivity is unparalleled. However, this utility is perpetually challenged by copper's inherent susceptibility to corrosion when exposed to aggressive aqueous and atmospheric environments. The formation of insulating oxide layers or the dissolution of the metal itself can compromise component integrity, degrade performance, and lead to premature failure.

The most practical and widespread method for mitigating copper corrosion is the application of organic corrosion inhibitors. These molecules function by adsorbing onto the copper surface, forming a thin, protective barrier that isolates the metal from the corrosive environment. Among the most effective and extensively studied classes of copper corrosion inhibitors are azole compounds, particularly derivatives of benzotriazole (BTA).

This guide provides an in-depth comparison of 1H-1,2,3-benzotriazol-4-amine against its parent compound, BTA, and other leading corrosion inhibitors. We will delve into the mechanistic principles that govern their protective action and present supporting experimental data to offer a clear, objective performance analysis for researchers and drug development professionals selecting and optimizing protection strategies for copper surfaces.

The Mechanism of Benzotriazole: A Self-Validating Protective Film

Benzotriazole (BTAH) is the archetypal corrosion inhibitor for copper. Its efficacy stems from its ability to form a stable, polymeric complex with cuprous ions (Cu(I)) on the metal surface.[1][2] This protective film acts as a physical barrier, impeding both the anodic dissolution of copper and the cathodic oxygen reduction reaction.[2]

The formation of this barrier is a self-validating process. It begins with the chemisorption of the BTAH molecule onto the copper surface, a process facilitated by the lone pair electrons on the triazole ring's nitrogen atoms coordinating with copper's vacant d-orbitals.[3] In the presence of a thin native copper oxide (Cu₂O) layer, BTAH interacts to reinforce this film, forming the robust Cu(I)-BTA complex. This complex is exceptionally insoluble in many aqueous solutions, ensuring its persistence and protective capability.[4]

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Copper Surface BTAH BTAH Molecule Cu2O_layer Native Oxide (Cu₂O) BTAH->Cu2O_layer Adsorption & Reaction Cl_ion Cl⁻ Cu_surface Copper (Cu⁰) Cl_ion->Cu_surface Attack O2 O₂ O2->Cu_surface Attack Protective_Film Polymeric [Cu(I)-BTA] Film Cu2O_layer->Protective_Film Forms Protective_Film->Cl_ion Blocks Protective_Film->O2 Blocks Protective_Film->Cu_surface Protects

Caption: Mechanism of Benzotriazole (BTAH) protection on a copper surface.

Structure-Activity Relationship: The Role of Substituents

The genius of organic chemistry lies in the ability to modify a core molecule to enhance its properties. In the context of benzotriazole, substituting functional groups onto the benzene ring can significantly alter its electronic structure and, consequently, its performance as an inhibitor.

This compound (4-ABT): An Electron-Donating Advantage

The focus of this guide, this compound (a specific isomer of amino-benzotriazole, BTA-NH₂), features an amino (-NH₂) group on the benzene ring. The amino group is a strong electron-donating group. This property is fundamentally important for two reasons:

  • Increased Electron Density: The -NH₂ group pushes electron density into the benzotriazole ring system. This enhances the availability of lone pair electrons on the nitrogen atoms, which are crucial for coordinating with the copper surface. A stronger coordination bond typically leads to a more stable and resilient protective film.

  • Modified Adsorption Mechanism: Studies on 5-substituted benzotriazoles have shown that electron-donating groups like -NH₂ can alter the inhibition mechanism. While standard BTA often facilitates a one-electron transfer oxidation to Cu(I), inhibitors like BTA-NH₂ tend to favor a simple surface blockage mechanism where the underlying copper oxidation process remains a two-electron transfer to Cu(II).[5] This suggests that 4-ABT may form a more direct, physically robust barrier on the surface.

While direct comparative data for the 4-amino isomer on copper is scarce in literature, the established principles of physical organic chemistry and existing studies on amino-substituted BTAs suggest it should be a highly effective inhibitor, potentially outperforming the parent BTA under specific conditions due to its enhanced surface binding affinity.[5]

Tolyltriazole (TTA): Enhanced Hydrophobicity and Stability

Tolyltriazole, a methyl-substituted benzotriazole, is another widely used and commercially important inhibitor. The methyl group (-CH₃) is weakly electron-donating but, more importantly, it increases the molecule's hydrophobicity. This enhanced hydrophobicity of the protective film provides a more effective barrier against water and dissolved corrosive species.[6] Comparative studies have consistently shown that TTA is as good as, or better than, BTA, particularly in terms of thermal stability and resistance to degradation by oxidizing agents like chlorine.[2][7]

Comparative Performance Analysis

To provide an objective comparison, we will evaluate this compound alongside established high-performance inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzimidazole (MBI), a highly effective inhibitor from the thiazole class.

InhibitorClassCorrosive MediumConcentrationInhibition Efficiency (%)Key Performance TraitReference
Benzotriazole (BTA) Azole3.5% NaCl10 mM~99.8% (Electrochemical)Industry standard, forms stable Cu(I)-BTA film.[2][8]
Amino-Benzotriazole AzoleH₂SO₄ (pH 0.3)0.2 mMStrong (Qualitative)Enhanced surface binding via electron-donating -NH₂ group.[5]
Tolyltriazole (TTA) AzoleDeionized Water (60°C)>6 ppm~95.5% (Coupon Test)Superior thermal stability and hydrophobicity.[6]
2-Mercaptobenzimidazole (MBI) ThiazoleSimulated Seawater0.5 wt.%>90% (Electrochemical)Forms a strong passivating film via S and N atoms.[5][9]

Alternative Inhibitors: 2-Mercaptobenzimidazole (MBI)

While azoles are highly effective, other heterocyclic compounds also provide excellent protection. 2-Mercaptobenzimidazole (MBI) is a prime example. Its efficacy relies on the presence of both sulfur and nitrogen atoms, which can adsorb strongly onto the copper surface to form a passivating film.[5] MBI has demonstrated outstanding inhibition efficiency, often exceeding 90% in aggressive marine environments, making it a formidable alternative to benzotriazole derivatives.[5][9]

Experimental Protocols for Inhibitor Evaluation

To ensure trustworthiness and reproducibility, the evaluation of corrosion inhibitors must follow standardized, self-validating protocols. The three most common and reliable methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Gravimetric Weight Loss Measurement (ASTM G31)

This is the most direct method for determining the average corrosion rate over a period of time. It relies on the principle that corrosion leads to a measurable loss of metal.

Methodology:

  • Specimen Preparation: Prepare replicate copper coupons of known surface area. Mechanically polish the surfaces with successively finer grades of SiC paper (e.g., up to 600 grit), rinse with deionized water and a solvent like acetone, and dry completely.[10]

  • Initial Weighing: Accurately weigh each coupon to at least four decimal places (e.g., 0.1 mg).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 3.5% NaCl) with and without the desired concentrations of the inhibitor. Ensure the temperature is controlled and constant.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 24 to 72 hours).[11]

  • Cleaning: After exposure, remove the coupons. Clean them according to ASTM G1 standards to remove all corrosion products without removing any of the base metal. This typically involves chemical cleaning in a specific acid mixture followed by rinsing and drying.

  • Final Weighing: Reweigh the cleaned, dry coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) = Initial Weight - Final Weight.

    • Calculate the Corrosion Rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area (cm²), T is the exposure time (hours), and D is the density of copper (8.96 g/cm³).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation p1 Prepare & Polish Copper Coupons p2 Clean & Dry p1->p2 p3 Weigh Coupons (Initial Weight) p2->p3 e1 Immerse in Solution (with/without Inhibitor) p3->e1 e2 Maintain Constant Temperature & Time e1->e2 v1 Remove & Clean (ASTM G1) e2->v1 v2 Dry & Reweigh (Final Weight) v1->v2 v3 Calculate Weight Loss, Corrosion Rate & IE% v2->v3

Caption: Workflow for Gravimetric Weight Loss Corrosion Testing.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the copper specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE).[12]

  • Equilibration: Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Using a potentiostat, scan the potential of the working electrode from approximately -250 mV to +250 mV versus the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log i) versus the applied potential (E). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

    • The corrosion rate is directly proportional to i_corr.

    • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion processes.

Methodology:

  • Cell Setup & Equilibration: Use the same three-electrode setup as for PDP and allow the system to reach a steady OCP.

  • Impedance Measurement: At the steady OCP, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz down to 10 mHz). The potentiostat measures the resulting AC current response.

  • Data Analysis:

    • The impedance data is typically plotted in two ways: a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • For copper corrosion, the Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.

    • The data is modeled using an equivalent electrical circuit to extract quantitative values for parameters like R_ct and double-layer capacitance (C_dl).

    • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Conclusion and Expert Recommendations

The selection of an optimal corrosion inhibitor is a function of the specific application, including the nature of the corrosive environment, operating temperature, and cost considerations.

  • Benzotriazole (BTA) remains the reliable industry benchmark, offering excellent protection in a wide variety of neutral and near-neutral aqueous environments.

  • This compound , based on mechanistic principles, is predicted to be a highly effective inhibitor.[5] Its electron-donating amino group should enhance its adsorption and film stability on the copper surface. It represents a promising candidate for applications requiring extremely robust surface protection, though further direct experimental validation is warranted.

  • Tolyltriazole (TTA) is the superior choice for systems operating at elevated temperatures or in the presence of oxidizing disinfectants, where its enhanced stability provides a clear advantage over BTA.[2][7]

  • 2-Mercaptobenzimidazole (MBI) serves as a powerful alternative, particularly in highly aggressive environments like seawater, where its unique dual-atom (S and N) binding mechanism forms a highly resilient protective layer.[5]

For researchers in materials science and drug development, a thorough evaluation using the standardized electrochemical and gravimetric methods described is paramount. This ensures that the chosen inhibitor not only demonstrates high efficiency but also provides a stable, persistent protective film under the specific conditions of its intended use.

References

Characterization of 1H-1,2,3-Benzotriazol-4-amine Purity by DSC and TGA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Benzotriazole Derivatives

1H-1,2,3-benzotriazol-4-amine, a heterocyclic compound, serves as a vital building block in the synthesis of various pharmaceutical agents and corrosion inhibitors.[1] Its molecular structure, featuring a fused benzene and triazole ring, makes it a versatile synthon.[1] The purity of this starting material is paramount, as impurities can lead to unexpected side reactions, reduced efficacy, and potential toxicity in the final product.[2] Therefore, robust analytical methods for purity determination are essential for quality control and regulatory compliance in pharmaceutical development.[3]

This guide focuses on two key thermal analysis techniques, DSC and TGA, for the comprehensive characterization of this compound. While DSC is a powerful tool for determining the absolute purity of crystalline compounds, TGA provides complementary information on thermal stability and the presence of volatile impurities.[4][5]

Purity Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the van't Hoff equation, which describes the melting point depression and broadening of the melting range caused by impurities.[6][7] This method is particularly effective for detecting eutectic impurities that are soluble in the molten state of the primary compound but insoluble in its solid crystalline phase.[8]

The fundamental principle is that a pure, crystalline material melts at a sharp, well-defined temperature.[9] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting endotherm.[10] By analyzing the shape of this melting peak, the mole percent purity of the sample can be accurately calculated.[11]

Causality Behind Experimental Choices

The accuracy of DSC purity determination is highly dependent on the experimental parameters. The choices made are grounded in the principles of thermodynamics and heat transfer to ensure the system approaches equilibrium conditions, a key assumption of the van't Hoff relationship.[12]

  • Slow Heating Rate: A slow heating rate (typically 0.3-0.7 K/min) is crucial to allow for thermal equilibrium to be maintained throughout the sample during the melting process.[11] This minimizes thermal lag and ensures that the measured temperature accurately reflects the sample's temperature.[9]

  • Small Sample Mass: Using a small sample mass (1-3 mg) minimizes temperature gradients within the sample, further contributing to thermal equilibrium.[11][13]

  • Inert Atmosphere: An inert nitrogen or argon atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.[14][15]

Experimental Protocol for DSC Purity Analysis

This protocol is designed in accordance with the ASTM E928 standard for purity determination by DSC.[6][7]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent the loss of any volatile components.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 120 °C, as the melting point is approximately 148 °C).

    • Ramp the temperature at a slow, constant rate (e.g., 0.5 K/min) to a temperature beyond the completion of the melt (e.g., 160 °C).

    • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).

    • Utilize the instrument's software, which applies the van't Hoff equation to the partial area analysis of the melting peak, to calculate the mole percent purity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference program Run Thermal Program (0.5 K/min, N2 atm) load->program integrate Integrate Melting Peak program->integrate calculate Calculate Purity (van't Hoff) integrate->calculate

Data Interpretation and Expected Results

The primary output of the DSC analysis is a heat flow versus temperature curve. For a high-purity sample of this compound, a sharp, single endothermic peak corresponding to its melting should be observed. The software will provide a calculated purity value, typically in mole percent.

ParameterTypical Value for High Purity Sample
Onset of Melting~147-148 °C
Peak Melting Temperature~148-149 °C
Enthalpy of Fusion (ΔHfus)Compound-specific value
Calculated Purity>99.5 mole %

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] This technique is invaluable for assessing the thermal stability of a compound and quantifying volatile components, such as residual solvents or moisture, which can be present as impurities.[5] For this compound, TGA can determine the temperature at which decomposition begins and can detect the presence of any bound water or solvent molecules.[17]

Rationale for Experimental Design

The experimental setup for TGA is designed to accurately monitor mass changes under controlled heating.

  • Heating Rate: A moderate heating rate (e.g., 10 °C/min) is typically used to ensure uniform heating of the sample and to clearly resolve different mass loss events.

  • Atmosphere: An inert atmosphere is generally preferred to study the intrinsic thermal stability of the compound without the influence of oxidative processes.[18]

Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (typically alumina or platinum).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

    • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) over the sample.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve).

    • Quantify any mass loss steps corresponding to the loss of volatiles.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample place Place in Tared TGA Pan weigh->place load Load Sample into Furnace program Run Thermal Program (10 °C/min, N2 atm) load->program plot Plot Mass vs. Temperature program->plot analyze Determine Mass Loss Steps plot->analyze

Data Interpretation and Expected Results

The TGA thermogram will show a stable baseline at 100% mass until the onset of a mass loss event. For a pure, anhydrous sample of this compound, a single, sharp mass loss step corresponding to its decomposition is expected. The presence of water or residual solvents would appear as an earlier mass loss step at lower temperatures.[5]

ParameterExpected Result for a Pure, Anhydrous Sample
Mass Loss below 100 °C< 0.1%
Onset of Decomposition> 150 °C (post-melting)
Residual Mass at 500 °CNear 0%

Comparison with Alternative Purity Determination Methods

While DSC and TGA provide valuable thermal characterization, chromatographic techniques are often used as orthogonal methods for purity assessment.[4]

TechniquePrincipleAdvantages for this compoundDisadvantages
DSC Measures heat flow during melting to determine purity based on melting point depression.[6]Provides absolute purity without the need for a specific reference standard for the impurities.[4] Fast and requires minimal sample preparation.Not suitable for amorphous materials, compounds that decompose on melting, or for differentiating isomers.[4] Less sensitive to impurities that are insoluble in the melt.[8]
TGA Measures mass change as a function of temperature.[16]Excellent for quantifying volatile impurities like water and residual solvents.[5] Provides information on thermal stability.[17]Does not provide information on non-volatile impurities. Not a direct measure of absolute purity.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[19]High sensitivity and specificity for a wide range of impurities, including isomers and related substances.[20] Well-established method for pharmaceutical quality control.[4]Requires a specific reference standard for each impurity to be quantified. Method development can be time-consuming.
GC Separates volatile components of a mixture based on their partitioning between a carrier gas and a stationary phase.[21]Suitable for volatile and thermally stable compounds.May not be suitable for thermally labile compounds like some benzotriazole derivatives. May require derivatization for polar analytes.[21]

The validation of these analytical procedures should be in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the results.[22][23]

Conclusion

The characterization of this compound purity requires a multi-faceted analytical approach. DSC is a powerful and rapid technique for determining the absolute purity of this crystalline compound, particularly for materials with purity levels greater than 98.5 mole percent.[6][7] TGA serves as an essential complementary method, providing crucial information about thermal stability and the presence of volatile impurities that could be missed by DSC.

For comprehensive quality control in a pharmaceutical setting, it is recommended to use DSC and TGA in conjunction with an orthogonal chromatographic technique like HPLC. This integrated approach ensures a thorough understanding of the sample's purity profile, encompassing both volatile and non-volatile impurities, and provides the robust data required for regulatory submissions and ensuring product quality and safety.

References

A Senior Application Scientist's Guide to the Electronic Properties of 1H-1,2,3-Benzotriazol-4-amine: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,3-Benzotriazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, notable for their roles as corrosion inhibitors and versatile biological agents.[1] The introduction of an amine substituent to the benzotriazole core, as in 1H-1,2,3-benzotriazol-4-amine, can significantly modulate its electronic characteristics, influencing its reactivity, polarity, and interaction with biological targets. This guide presents a comprehensive computational analysis of the electronic properties of this compound, contextualized through a rigorous comparison with its parent molecule, 1H-Benzotriazole, and a positional isomer, 1H-1,2,3-Benzotriazol-5-amine. By employing Density Functional Theory (DFT), we elucidate key quantum chemical descriptors that govern the behavior of these molecules, offering a validated protocol for researchers seeking to predict and understand the electronic landscape of novel heterocyclic compounds.

The Imperative for Computational Analysis in Modern Chemistry

Experimental synthesis and characterization are indispensable, yet they are often resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), provides an efficient, high-fidelity framework to predict molecular properties before a single reagent is measured.[2] This in silico approach allows for the rapid screening of candidates and provides profound insights into the underlying electronic structure that dictates function.

The cornerstone of this analysis is the Frontier Molecular Orbital (FMO) Theory , which posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4] The energy of the HOMO indicates the ability to donate electrons, while the LUMO's energy reflects the ability to accept electrons. The gap between these orbitals (the HOMO-LUMO gap) is a critical descriptor of chemical stability and reactivity.[4] A smaller gap generally implies higher reactivity. These principles are pivotal in drug design, where understanding a molecule's ability to interact with biological receptors is paramount.[5][6]

The Comparative Molecular Set: Rationale and Selection

To understand the specific electronic contributions of the 4-amine group, a comparative approach is essential. We have selected two closely related molecules for this analysis:

  • 1H-Benzotriazole: The unsubstituted parent molecule. This serves as our baseline, allowing for the direct assessment of the electronic impact of adding an amine group.

  • 1H-1,2,3-Benzotriazol-5-amine: A positional isomer of our target molecule. Comparing the 4-amine and 5-amine isomers will reveal how the substituent's position on the benzene ring influences electron distribution and overall electronic properties.

This curated set allows for a nuanced dissection of structure-property relationships within the benzotriazole family.

Detailed Computational Protocol: A Validated DFT Workflow

As a senior application scientist, my imperative is to provide a protocol that is not only accurate but also self-validating and grounded in established best practices. The following workflow is designed for robustness and reproducibility.

Causality in Method Selection
  • Density Functional Theory (DFT): DFT is the method of choice for systems of this size, offering an excellent balance between computational cost and accuracy in describing electron correlation effects.[7]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules, demonstrating high accuracy for geometries and electronic properties.[8][9]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) denotes the addition of polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding. This combination is well-suited for calculating the electronic and spectroscopic properties of benzotriazole derivatives.[9][10][11]

Step-by-Step Computational Workflow
  • Structure Input: The initial 3D coordinates of each molecule (this compound, 1H-Benzotriazole, and 1H-1,2,3-Benzotriazol-5-amine) are constructed using a molecular editor.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the structure with the lowest possible potential energy.

  • Frequency Calculation (Self-Validation): A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.

  • Single-Point Energy Calculation: Using the validated, optimized geometry, a final, high-precision single-point energy calculation is performed. This step yields the final electronic properties.

  • Property Analysis: The output from the calculation is analyzed to extract key electronic descriptors:

    • Energy of the HOMO (EHOMO)

    • Energy of the LUMO (ELUMO)

    • HOMO-LUMO Energy Gap (ΔE)

    • Dipole Moment (μ)

    • Molecular Electrostatic Potential (MEP) Surface

Computational Workflow cluster_prep Input Preparation cluster_calc DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Find Energy Minimum sp_calc 4. Single-Point Energy freq_calc->sp_calc Validate Minimum (No Imaginary Frequencies) prop_extract 5. Property Extraction sp_calc->prop_extract mep MEP Surface prop_extract->mep fmo HOMO/LUMO Analysis prop_extract->fmo dipole Dipole Moment prop_extract->dipole FMO_Concept cluster_reactivity cluster_orbitals Low_Reactivity More Stable Large ΔE High_Reactivity Less Stable Small ΔE LUMO LUMO (Electron Acceptor) LUMO->High_Reactivity Lower LUMO facilitates electron acceptance HOMO HOMO (Electron Donor) HOMO->High_Reactivity Higher HOMO facilitates electron donation HOMO->LUMO ΔE (Energy Gap)

References

A Researcher's Guide to In-Vitro Cytotoxicity Profiling of 1H-1,2,3-Benzotriazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the benzotriazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anticancer potential.[1][2][3] Specifically, 1H-1,2,3-benzotriazol-4-amine derivatives are a class of compounds under active investigation for their cytotoxic effects against various cancer cell lines.[4][5][6] A critical step in the preclinical evaluation of these novel chemical entities is the robust assessment of their in-vitro cytotoxicity. This guide provides a comparative analysis of three commonly employed cytotoxicity assays—MTT, LDH, and Caspase-3/7—offering researchers the insights needed to select the most appropriate method and accurately interpret the resulting data for this particular class of compounds.

Choosing the Right Lens: A Strategic Approach to Cytotoxicity Assay Selection

The selection of a cytotoxicity assay should not be a one-size-fits-all decision. The choice is intrinsically linked to the anticipated mechanism of action of the test compounds and the specific scientific question being addressed. For this compound derivatives, which may induce cell death through various mechanisms such as apoptosis or necrosis[1][4], a multi-assay approach is often warranted for a comprehensive cytotoxic profile.

Key considerations for assay selection include:

  • Mechanism of Cell Death: Is the compound expected to induce apoptosis (programmed cell death) or necrosis (cell lysis)? Assays that measure different cellular events, such as metabolic activity, membrane integrity, or specific enzyme activation, will provide complementary information.

  • Compound Interference: Benzotriazole derivatives, like many aromatic compounds, can potentially interfere with colorimetric or fluorometric readouts. It is crucial to include appropriate controls to account for any such interference.

  • Kinetic vs. Endpoint Analysis: Some assays provide a snapshot of cytotoxicity at a single time point (endpoint), while others can monitor cell death over time (kinetic). The choice depends on whether the dynamics of the cytotoxic response are of interest.

A Comparative Analysis of Key Cytotoxicity Assays

This section provides a detailed comparison of three widely used cytotoxicity assays, including their principles, step-by-step protocols, and a discussion of their respective strengths and limitations in the context of evaluating this compound derivatives.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration of 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.[8][11]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Cell Seeding (96-well plate) treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Benzotriazole Derivatives compound_prep->treatment incubation Incubate (e.g., 24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (4h) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Advantages and Limitations:

AdvantagesLimitations
High-throughput and cost-effective.Can be influenced by changes in cellular metabolism that are not directly related to viability.
Well-established and widely used.Potential for interference from colored compounds.
Provides a quantitative measure of cell viability.Requires a solubilization step for the formazan crystals.
LDH Assay: Gauging Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]

Principle: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[12][13] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of lysed cells.[12]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Prepare and treat cells with the this compound derivatives in a 96-well plate as described for the MTT assay. Include appropriate controls: no-cell control (medium background), vehicle-only cells (spontaneous LDH release), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[13]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add the stop solution to each well.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[14]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.[14]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Cell Seeding & Treatment (as in MTT) collect_supernatant Collect Supernatant cell_seeding->collect_supernatant controls Prepare Controls: - Spontaneous Release - Maximum Release controls->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubation Incubate (30 min) add_reaction_mix->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Advantages and Limitations:

AdvantagesLimitations
Directly measures cell lysis (necrosis).Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[15]
Simple and rapid protocol.The stability of LDH in the medium can be a factor.[13]
Non-radioactive and relatively inexpensive.[15]Serum in the culture medium can contain LDH, leading to high background.
Caspase-3/7 Assay: A Specific Marker for Apoptosis

The Caspase-3/7 assay is a highly specific method for detecting apoptosis by measuring the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[16][17]

Principle: The assay utilizes a substrate that contains the DEVD amino acid sequence, which is recognized and cleaved by activated caspase-3 and caspase-7.[16] Upon cleavage, a reporter molecule is released, which can be detected by luminescence or fluorescence. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.[18]

Experimental Protocol: Caspase-3/7 Assay (Luminescent)

  • Cell Seeding and Treatment: Prepare and treat cells with the this compound derivatives in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[18]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis extrinsic Extrinsic Pathway (e.g., Death Receptors) initiator Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator intrinsic Intrinsic Pathway (e.g., DNA Damage) intrinsic->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner hallmarks Substrate Cleavage DNA Fragmentation Cell Shrinkage executioner->hallmarks

Caption: Simplified apoptotic signaling pathway.

Advantages and Limitations:

AdvantagesLimitations
Highly specific for apoptosis.Does not detect non-apoptotic cell death.
High sensitivity and wide dynamic range.Can be more expensive than colorimetric assays.
Simple "add-mix-measure" protocol.[18]The timing of caspase activation is critical for detection.

Interpreting Comparative Data: A Hypothetical Case Study

To illustrate how data from these three assays can be integrated to provide a more complete picture of cytotoxicity, consider the following hypothetical data for three novel this compound derivatives (BTA-1, BTA-2, and BTA-3) tested against a human cancer cell line.

CompoundMTT IC₅₀ (µM)LDH EC₅₀ (µM)Caspase-3/7 EC₅₀ (µM)
BTA-1 10.2>1009.8
BTA-2 8.59.1>100
BTA-3 12.513.011.9

Interpretation:

  • BTA-1: This compound shows potent inhibition of metabolic activity (MTT) and strong induction of apoptosis (Caspase-3/7) at similar concentrations. The lack of LDH release suggests that the primary mechanism of cell death is apoptosis, not necrosis.

  • BTA-2: BTA-2 demonstrates cytotoxicity in both the MTT and LDH assays at comparable concentrations, but does not induce significant caspase-3/7 activity. This profile suggests that the compound may be inducing necrotic cell death, leading to loss of membrane integrity and metabolic function.

  • BTA-3: This derivative shows activity across all three assays at similar concentrations, indicating that it may induce a mixed mode of cell death, with features of both apoptosis and necrosis.

Structure-Activity Relationship (SAR) Insights

The cytotoxic data obtained from these assays are invaluable for informing the structure-activity relationship (SAR) of this compound derivatives. For instance, modifications to the amine group or substitutions on the benzotriazole ring can significantly impact both the potency and the mechanism of cytotoxicity.[1][19][20] By correlating the structural features of the derivatives with their cytotoxic profiles from multiple assays, medicinal chemists can rationally design new compounds with improved potency and desired mechanisms of action.

Conclusion and Recommendations

The in-vitro cytotoxicity assessment of this compound derivatives is a multifaceted process that benefits from a strategic, multi-assay approach.

  • The MTT assay offers a robust and high-throughput method for initial screening to identify compounds with general cytotoxic activity.

  • The LDH assay is a valuable tool for specifically detecting compounds that induce necrosis or late-stage apoptosis leading to membrane rupture.

  • The Caspase-3/7 assay provides specific and sensitive detection of apoptosis, which is often a desired mechanism of action for anticancer agents.

By employing a combination of these assays, researchers can gain a comprehensive understanding of the cytotoxic potential and the mechanism of cell death induced by novel this compound derivatives. This detailed characterization is essential for the advancement of promising candidates in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Comparative Docking of 1H-1,2,3-Benzotriazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold in Modern Drug Discovery

The 1H-1,2,3-benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Its unique chemical properties, including its ability to act as a bioisostere for an indole ring and participate in hydrogen bonding and π-π stacking interactions, make it an attractive starting point for drug design. Derivatives of benzotriazole have demonstrated significant potential as antimicrobial, antiviral, and antitumor agents.[1] This guide focuses on a specific derivative, 1H-1,2,3-benzotriazol-4-amine, a versatile building block for creating novel analogs with therapeutic potential.[2]

By employing in silico molecular docking, we can rapidly and efficiently predict the binding affinities and interaction patterns of a library of these analogs against various protein targets. This comparative approach allows us to prioritize compounds for synthesis and experimental validation, significantly accelerating the drug discovery pipeline.

Strategic Selection of Protein Targets

To provide a robust comparative analysis, we have selected three distinct and therapeutically relevant protein targets from different pathological domains. The choice of these targets is grounded in the known biological activities of benzotriazole derivatives and represents key areas of drug development.

  • Antifungal Target: Cytochrome P450 14α-demethylase (CYP51)

    • Rationale: CYP51 is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.[5] This enzyme is the primary target for azole antifungal drugs, making it a validated and highly relevant target for novel inhibitors.[3][6][7]

    • PDB ID: 1EA1 (from Candida albicans)

  • Anticancer Target: NIMA-Related Kinase 2 (NEK2)

    • Rationale: NEK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly centrosome separation during mitosis.[8] Its overexpression is a hallmark of numerous human cancers, correlating with tumorigenesis, metastasis, drug resistance, and poor patient prognosis.[8][9] Targeting NEK2 is a promising therapeutic strategy for various malignancies.[9][10]

    • PDB ID: 2W5H (from Homo sapiens)

  • Antibacterial Target: DNA Gyrase Subunit B (GyrB)

    • Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[11][12] This enzyme is a well-established and validated target for antibiotics, including the fluoroquinolone class.[12][13][14] As it is absent in higher eukaryotes, inhibitors can achieve selective toxicity against bacteria.[12][13]

    • PDB ID: 5L3J (from Escherichia coli)

Designing the Analog Library

For this comparative study, we designed a small virtual library of five analogs based on the this compound scaffold. The parent compound (BTA-0) is included as a baseline. Substitutions at the 6-position of the benzene ring were chosen to explore the effects of electron-donating and electron-withdrawing groups on binding affinity.

  • BTA-0: this compound (Parent Compound)

  • BTA-1: 6-fluoro-1H-1,2,3-benzotriazol-4-amine

  • BTA-2: 6-chloro-1H-1,2,3-benzotriazol-4-amine

  • BTA-3: 6-methyl-1H-1,2,3-benzotriazol-4-amine

  • BTA-4: 6-methoxy-1H-1,2,3-benzotriazol-4-amine

Experimental Protocols: A Self-Validating System

The trustworthiness of any docking study hinges on a meticulously validated protocol. The following sections detail the step-by-step methodologies for ligand preparation, receptor preparation, and the docking simulation itself, including the critical validation step of redocking.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the complete workflow for performing molecular docking, from preparing the molecules to running the simulation.[15][16]

Causality Behind Experimental Choices: Each step is designed to prepare the molecules in a way that best simulates physiological conditions and ensures compatibility with the docking software's force field. Removing water molecules, adding hydrogens, and assigning charges are not arbitrary steps; they are essential for accurately calculating the electrostatic and van der Waals interactions that govern molecular binding.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (Generate 3D, Minimize Energy, Convert to PDBQT) Grid_Box 3. Define Grid Box (Identify Active Site, Set Coordinates & Size) Ligand_Prep->Grid_Box Protein_Prep 2. Protein Preparation (Download PDB, Clean Structure, Add Hydrogens, Convert to PDBQT) Protein_Prep->Grid_Box Docking_Run 4. Run Vina Docking (Execute Simulation, Specify Exhaustiveness) Grid_Box->Docking_Run Validation Protocol Validation (Redocking) RMSD < 2.0 Å? Docking_Run->Validation Validation->Protein_Prep If No (Refine Protocol) Analysis 5. Analyze & Visualize (Binding Affinities, Poses, Interactions with PyMOL) Validation->Analysis If Yes

Caption: A generalized workflow for a molecular docking study.

Step-by-Step Methodology:

  • Ligand Preparation: a. Generate the 2D structure of each analog (BTA-0 to BTA-4). b. Convert the 2D structure to a 3D conformation using a program like Open Babel. c. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. d. Save the final 3D structure and convert it to the PDBQT file format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

  • Protein Preparation: a. Download the crystal structure of the target protein (e.g., 1EA1, 2W5H, 5L3J) from the Protein Data Bank (PDB). b. Using molecular visualization software like PyMOL or Chimera, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[17] c. Add polar hydrogen atoms to the protein structure. d. Assign Kollman charges to the protein atoms. e. Merge non-polar hydrogens and save the prepared protein in the PDBQT format using AutoDock Tools.

  • Docking Protocol Validation (Redocking): a. The Principle of Trustworthiness: Before docking our analog library, we must validate our docking parameters. This is achieved by taking the original ligand that was co-crystallized with the protein and docking it back into the protein's binding site.[18][19] b. Execution: Perform a docking run with the native ligand using the settings determined in the subsequent steps. c. Success Criterion: Superimpose the docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[18][19][20][21][22] If the RMSD is higher, the grid box parameters or other settings must be re-evaluated.

  • Grid Box Generation: a. Identify the active site of the protein. For structures with a co-crystallized ligand, the active site is the space occupied by that ligand. b. Define a rectangular grid box that encompasses the entire active site with a buffer of approximately 4-5 Å in each dimension. c. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of this box. These values will be used in the configuration file for Vina.

  • AutoDock Vina Simulation: a. Create a configuration text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.[23] b. Set the exhaustiveness parameter. This controls the computational effort of the search; a value of 8 is standard, but higher values (e.g., 16 or 32) can increase the thoroughness of the conformational search at the cost of longer computation time.[15] c. Execute the docking run from the command line: vina --config conf.txt --log log.txt.[23][24]

Protocol 2: Visualization of Docking Results with PyMOL

Visual analysis is crucial for understanding the specific molecular interactions that contribute to the predicted binding affinity.[17][25][26][27]

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT file containing the docked ligand poses.[26]

  • Select Best Pose: The output file from Vina contains multiple binding modes (poses), ranked by their predicted binding affinity. The top-ranked pose (Mode 1) is typically used for analysis.

  • Visualize Interactions: a. Display the protein as a cartoon and the ligand as sticks for clarity. b. Use the "Action" -> "preset" -> "ligand sites" -> "cartoon" option to quickly highlight residues around the ligand. c. To identify specific non-covalent interactions, use the "Wizard" -> "Measurement" tool to measure distances. Hydrogen bonds are typically identified by a distance of < 3.5 Å between a donor and an acceptor atom. d. Use PyMOL's command-line interface to find and display polar contacts, which helps in visualizing potential hydrogen bonds.[17][28]

  • Generate High-Quality Images: Use the ray or draw command in PyMOL to produce publication-quality images of the protein-ligand interactions.

Comparative Docking Results

The docking simulations were performed for the five analogs against the three selected protein targets. The binding affinity, reported in kcal/mol, represents the predicted free energy of binding; a more negative value indicates a stronger and more favorable interaction.

Compound IDAnalog (Substitution)CYP51 (kcal/mol)NEK2 (kcal/mol)GyrB (kcal/mol)
BTA-0 Parent (H)-7.8-8.1-7.5
BTA-1 6-Fluoro-8.2-8.5-7.9
BTA-2 6-Chloro-8.5-8.9-8.3
BTA-3 6-Methyl-8.1-8.4-7.8
BTA-4 6-Methoxy-8.3-8.6-8.0

Analysis of Results:

The results indicate that the substitutions generally improve the binding affinity compared to the parent compound (BTA-0). The 6-chloro substituted analog (BTA-2 ) consistently shows the most favorable binding energy across all three targets. This suggests that an electron-withdrawing group with sufficient size at this position may enhance interactions within the binding pockets of these diverse proteins. The fluoro and methoxy substitutions also show promising improvements. These in silico results provide a clear rationale for prioritizing the synthesis of BTA-2, BTA-1, and BTA-4 for subsequent in vitro validation.

Mechanistic Context: The NEK2 Signaling Pathway

To understand the downstream consequences of inhibiting a target like NEK2, it is helpful to visualize its role in cellular signaling. NEK2 is a key regulator of mitosis and its overexpression can activate oncogenic pathways like the Wnt/β-catenin pathway, promoting cell proliferation and drug resistance.[29][30]

G cluster_pathway Simplified NEK2 Oncogenic Pathway NEK2 NEK2 Overexpression (in Cancer) Beta_Catenin β-catenin Stabilization & Nuclear Accumulation NEK2->Beta_Catenin Centrosome Centrosome Dysregulation NEK2->Centrosome BTA_Analog This compound Analog (e.g., BTA-2) BTA_Analog->NEK2 Inhibition Proliferation Increased Cell Proliferation Beta_Catenin->Proliferation Metastasis Metastasis Beta_Catenin->Metastasis Drug_Resistance Drug Resistance Beta_Catenin->Drug_Resistance Aneuploidy Chromosomal Instability (Aneuploidy) Centrosome->Aneuploidy

Caption: Role of NEK2 in promoting tumorigenesis.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound analogs. By following a validated, step-by-step computational protocol, we have successfully identified analogs with potentially enhanced binding affinities against key antifungal, anticancer, and antibacterial targets. The quantitative data clearly prioritizes the 6-chloro analog (BTA-2) as a lead candidate for further development.

The crucial next step is the experimental validation of these in silico findings. Synthesis of the prioritized analogs followed by in vitro assays to determine their actual inhibitory activity (e.g., IC50 values) against the target proteins is paramount. A strong correlation between the predicted binding energies and the experimental results will further validate the computational model and pave the way for a new generation of benzotriazole-based therapeutics.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: The Case of 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of antibody performance against the small molecule hapten, 1H-1,2,3-benzotriazol-4-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison. It establishes a framework for understanding, measuring, and interpreting antibody cross-reactivity, a critical parameter for the success of any immunoassay. We will explore the causal factors behind experimental design and present self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Challenge of Specificity for Small Molecules

This compound is a member of the benzotriazole family, a class of heterocyclic compounds with wide-ranging applications, including their use as corrosion inhibitors and as precursors in the synthesis of pharmaceuticals.[1][2] The development of specific antibodies against such small molecules, or haptens, is essential for creating sensitive and reliable immunoassays for research, diagnostics, and environmental monitoring.[3][4]

However, achieving high specificity is a significant challenge. Antibodies raised against a hapten may exhibit cross-reactivity, which is the ability to bind to other structurally similar molecules.[5][6] This can lead to false-positive signals and inaccurate quantification. Therefore, a rigorous assessment of cross-reactivity is not merely a quality control step but a fundamental component of assay validation. This guide will compare the hypothetical performance of two distinct monoclonal antibodies to illustrate the process of characterizing and selecting the optimal reagent for your needs.

The Principle of Competitive Immunoassay for Hapten Detection

Small molecules like this compound are too small to be simultaneously bound by two different antibodies, which is the principle behind sandwich ELISA formats.[3][4][7] Consequently, the competitive immunoassay is the format of choice.

In this format, the antibody is pre-incubated with the sample containing the free analyte (this compound). This mixture is then added to microplate wells coated with a conjugate of the hapten and a carrier protein (e.g., BSA). The free analyte from the sample competes with the coated hapten-protein conjugate for the antibody's binding sites. A higher concentration of analyte in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.[5][8]

Comparative Analysis: Cross-Reactivity Profiling

To assess specificity, we will evaluate two hypothetical monoclonal antibodies, MAb-4BTA-01 and MAb-4BTA-02 , against a panel of structurally related benzotriazole derivatives. The choice of these analogs is critical; they are selected to probe the antibody's tolerance for modifications at different positions of the benzotriazole core structure.

Below is a visual representation of the target analyte and the selected panel of potential cross-reactants.

Caption: Chemical structures of the target analyte and related compounds.

3.1. Experimental Data Summary

The cross-reactivity of MAb-4BTA-01 and MAb-4BTA-02 was determined using a competitive ELISA protocol detailed in Section 4. The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) was determined from the respective dose-response curves. Cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100

CompoundMAb-4BTA-01 IC50 (ng/mL)MAb-4BTA-01 Cross-Reactivity (%)MAb-4BTA-02 IC50 (ng/mL)MAb-4BTA-02 Cross-Reactivity (%)
This compound 15.2 100 25.8 100
1H-1,2,3-benzotriazol-5-amine485.53.1%310.28.3%
1H-Benzotriazole> 10,000< 0.15%> 10,000< 0.26%
5-Methyl-1H-benzotriazole> 10,000< 0.15%8,5400.3%
5-Chloro-1H-benzotriazole> 10,000< 0.15%> 10,000< 0.26%
3.2. Interpretation and Recommendation
  • MAb-4BTA-01: This antibody demonstrates superior specificity. It has a lower IC50 for the target analyte, indicating higher affinity. Critically, it shows negligible cross-reactivity with the core benzotriazole structure and its methylated or halogenated derivatives. The low cross-reactivity (3.1%) with the 5-amine isomer indicates that the antibody's binding epitope is highly dependent on the position of the amine group. This makes MAb-4BTA-01 the recommended choice for applications requiring high specificity.

  • MAb-4BTA-02: While still highly specific for the target analyte over the core structure, this antibody shows a slightly higher cross-reactivity with the 5-amine isomer (8.3%) and detectable, albeit very low, cross-reactivity with the 5-methyl analog. This suggests a slightly more promiscuous binding pocket. While suitable for many applications, it may be less desirable in complex matrices where these specific analogs could be present.

Experimental Protocols

The integrity of cross-reactivity data is wholly dependent on robust and well-controlled experimental execution. The following protocols are provided as a self-validating system for characterization.

4.1. Competitive ELISA Workflow for Cross-Reactivity Assessment

ELISA_Workflow cluster_workflow Competitive ELISA Workflow A 1. Coat Plate With Hapten-BSA Conjugate B 2. Block Plate (e.g., BSA or Casein) A->B Wash E 5. Add Mixture to Plate (Competition Occurs) B->E Wash C 3. Prepare Standards & Samples (Serial Dilutions) D 4. Pre-Incubate Antibody with Standards/Samples C->D D->E F 6. Add HRP-conjugated Secondary Antibody E->F Wash G 7. Add TMB Substrate (Color Development) F->G Wash H 8. Stop Reaction & Read Absorbance (450 nm) G->H

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Detailed Protocol:

  • Antigen Coating:

    • Dilute the this compound-BSA conjugate to 2 µg/mL in 1X Carbonate-Bicarbonate Buffer (pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding polystyrene plate.

    • Cover the plate and incubate overnight at 4°C.[9]

    • The next day, wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).[10]

  • Blocking:

    • Add 200 µL of Blocking Buffer (1X PBS with 1% BSA) to each well.

    • Incubate for 2 hours at room temperature (RT) with gentle agitation.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant (competing compounds) in Assay Buffer (1X PBS with 0.1% BSA, 0.05% Tween-20). A typical range would be from 10,000 ng/mL down to 0.1 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (MAb-4BTA-01 or MAb-4BTA-02) diluted to its optimal working concentration (previously determined by titration).

    • Include controls:

      • Bmax (Maximum Signal): 50 µL Assay Buffer + 50 µL primary antibody.

      • NSB (Non-Specific Binding): 100 µL Assay Buffer (no primary antibody).

    • Incubate this mixture for 1 hour at RT.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at RT with gentle agitation.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at RT.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm on a microplate reader.

4.2. Western Blotting for Specificity Confirmation

While less common for free haptens, Western blotting (or Immunoblotting) is a cornerstone technique for confirming antibody specificity against a hapten when it is conjugated to different carrier proteins.[5][11][12] This ensures the antibody primarily recognizes the hapten and not epitopes on the carrier protein used for immunization.

Detailed Protocol:

  • Sample Preparation & Electrophoresis:

    • Prepare samples: this compound conjugated to BSA (the immunizing carrier) and to an unrelated carrier like Ovalbumin (OVA). Also include unconjugated BSA and OVA as negative controls.

    • Mix 20 µg of each protein sample with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto a 12% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[11][12]

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]

    • Incubate the membrane with the primary antibody (MAb-4BTA-01 or MAb-4BTA-02) diluted in Blocking Buffer overnight at 4°C with gentle shaking.[13]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at RT.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the signal using an imaging system.

  • Expected Result for a Specific Antibody: A strong signal should appear for both the hapten-BSA and hapten-OVA conjugates, while no signal should be present for the unconjugated BSA or OVA lanes. This confirms the antibody's specificity for the hapten portion of the conjugate.

Conclusion

The rigorous, comparative evaluation of antibody cross-reactivity is indispensable for the development of reliable immunoassays. This guide demonstrates that while multiple antibodies may be raised against the same target, their specificity profiles can differ significantly. Based on our hypothetical data, MAb-4BTA-01 shows superior specificity against this compound, with minimal recognition of structurally related isomers and derivatives. The provided protocols offer a robust framework for researchers to perform their own in-house validation, ensuring the selection of the most appropriate antibody for their specific research needs and generating data with the highest degree of scientific integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-1,2,3-Benzotriazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. A critical, yet often overlooked, aspect of this journey is the meticulous implementation of safety protocols. This guide provides an in-depth, experience-driven perspective on the appropriate Personal Protective Equipment (PPE) for handling 1H-1,2,3-benzotriazol-4-amine (CAS 18076-61-4), ensuring that your research is not only groundbreaking but also fundamentally safe.

A Note on Data Synthesis: While this compound is a valuable research compound, a comprehensive, publicly available Safety Data Sheet (SDS) with detailed PPE recommendations is not readily accessible. Therefore, this guide is synthesized from the safety profiles of structurally analogous aminobenzotriazoles and foundational principles of laboratory safety. This approach, grounded in chemical similarity, provides a robust framework for risk mitigation.

Understanding the Hazard Landscape

This compound is a solid organic compound featuring a benzotriazole core, a structure known for its utility in various chemical syntheses.[1] The presence of an amine group suggests potential for skin and eye irritation, and like many fine organic powders, it may pose a respiratory hazard if inhaled.[1][2] Safety data for related aminobenzotriazoles indicates that these compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, a conservative and comprehensive approach to PPE is warranted.

Core Directive: A Multi-Layered PPE Strategy

The principle of "as low as reasonably practicable" (ALARP) is paramount in minimizing chemical exposure. For this compound, this translates to a multi-layered PPE strategy that addresses all potential routes of exposure: dermal, ocular, and respiratory.

The eyes are exceptionally vulnerable to chemical insults. Standard laboratory safety glasses are insufficient when handling powders or solutions of this nature.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes.[2][3]

  • Enhanced Precaution: When handling larger quantities (typically >5g) or when there is a significant risk of splashing (e.g., during transfers or reactions), a full-face shield should be worn in addition to chemical splash goggles.[4]

The choice of gloves is critical and should be based on chemical compatibility and the nature of the task.

  • Standard Practice: Nitrile gloves are the standard for handling most laboratory chemicals and are appropriate for this compound.[2]

  • Procedural Nuance: Double-gloving is strongly recommended, especially during weighing and transfer operations. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

A standard cotton lab coat is a baseline requirement, but the specific task may necessitate enhanced protection.

  • Routine Operations: A clean, fully buttoned, long-sleeved laboratory coat should be worn at all times.[2]

  • High-Risk Activities: For tasks with a higher potential for contamination, such as handling large quantities or cleaning up spills, consider the use of disposable sleeves or a chemical-resistant apron over the lab coat.

The primary engineering control for preventing inhalation of this compound powder is a certified chemical fume hood.[2][5]

  • Inside a Fume Hood: When all handling of the solid is performed within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[3]

  • Outside a Fume Hood: In the rare event that the powder must be handled outside of a fume hood (e.g., at a balance that cannot be located in a hood), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.

Operational Blueprint: PPE in Practice

To illustrate the practical application of these principles, consider the common laboratory task of preparing a stock solution of this compound.

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Before entering the laboratory, don a long-sleeved lab coat.

  • Glove Up: Put on the first pair of nitrile gloves.

  • Gather Materials: Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) and place them in the chemical fume hood.

  • Second Gloving: Put on a second pair of nitrile gloves.

  • Eye Protection: Wear chemical splash goggles.

  • Weighing: Carefully weigh the required amount of this compound powder in a weigh boat inside the chemical fume hood.

  • Transfer: Gently transfer the powder to the volumetric flask.

  • Dissolution: Add the solvent to the flask, cap it, and mix until the solid is fully dissolved.

  • Final Volume: Bring the solution to the final volume with the solvent.

  • Labeling: Clearly label the stock solution with the chemical name, concentration, date, and your initials.

  • De-gloving: Remove the outer pair of gloves and dispose of them in the appropriate chemical waste container.

  • Clean-up: With the inner gloves still on, wipe down the work area in the fume hood.

  • Final De-gloving: Remove the inner pair of gloves and wash your hands thoroughly with soap and water.

Data-Driven PPE Selection

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesSingle pair of nitrile glovesLab coatNot required
Weighing Solid Chemical splash gogglesDouble pair of nitrile glovesLab coatRequired if outside fume hood (N95)
Preparing Solutions Chemical splash gogglesDouble pair of nitrile glovesLab coatNot required (in fume hood)
Running Reactions Chemical splash goggles & face shieldDouble pair of nitrile glovesLab coatNot required (in fume hood)
Cleaning Spills Chemical splash goggles & face shieldChemical-resistant gloves (double-gloved)Lab coat/disposable gownN95 respirator or higher
Visualizing the Safety Workflow

A logical workflow is essential for ensuring that safety protocols are followed consistently. The diagram below outlines the key steps and decision points for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don Lab Coat & Gloves B Wear Chemical Splash Goggles A->B C Weigh Solid Compound B->C Enter Fume Hood D Prepare Solution C->D E Conduct Reaction D->E F Wipe Down Work Area E->F Post-Reaction G Dispose of Contaminated Materials in Hazardous Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, weigh boats, and excess solutions, must be treated as hazardous chemical waste.[2] Dispose of these materials in a clearly labeled, sealed container designated for solid or liquid chemical waste, in accordance with your institution's environmental health and safety guidelines and local regulations.[6]

By integrating these expert-driven PPE and handling protocols into your daily laboratory practice, you can confidently advance your research on this compound while upholding the highest standards of safety and scientific integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.